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3-(2-Formylphenyl)-5-methoxybenzoic acid Documentation Hub

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  • Product: 3-(2-Formylphenyl)-5-methoxybenzoic acid
  • CAS: 1261921-18-9

Core Science & Biosynthesis

Foundational

Engineering Biaryl Scaffolds: A Technical Guide to 3-(2-Formylphenyl)-5-methoxybenzoic Acid

Scaffold Rationale & Strategic Importance In modern drug discovery, bifunctional biaryl scaffolds are highly sought after for their ability to rapidly generate chemical complexity. 3-(2-Formylphenyl)-5-methoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Strategic Importance

In modern drug discovery, bifunctional biaryl scaffolds are highly sought after for their ability to rapidly generate chemical complexity. 3-(2-Formylphenyl)-5-methoxybenzoic acid is a privileged, highly versatile building block. It features a sterically demanding ortho-formyl biaryl axis coupled with a functionalizable carboxylic acid and an electron-modulating methoxy group.

This specific substitution pattern is not arbitrary. The proximity of the reactive formyl group to the biaryl axis makes it an ideal precursor for synthesizing axially chiral frameworks[1] and complex polycyclic heterocycles, such as phenanthridines, which are prevalent in kinase inhibitors and DNA-intercalating agents[2]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic node in a synthetic workflow, where every functional group serves a distinct mechanistic purpose.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The data below summarizes the core metrics used to evaluate its viability as a pharmaceutical intermediate.

Table 1: Physicochemical Properties & Rationale

PropertyValueRationale / Impact
Molecular Formula C₁₅H₁₂O₄-
Molecular Weight 256.25 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for downstream elaboration.
Topological Polar Surface Area 73.8 ŲOptimal for membrane permeability, especially once the carboxylic acid is amidated or esterified.
H-Bond Donors / Acceptors 1 / 4Provides excellent vectors for kinase hinge-binding or solvent-exposed region interactions.
Estimated LogP 2.8Favorable lipophilicity, balancing aqueous solubility with organic phase partitioning.

De Novo Synthesis: Overcoming Steric Hindrance in Cross-Coupling

The construction of the biaryl bond in 3-(2-Formylphenyl)-5-methoxybenzoic acid requires a highly optimized Suzuki-Miyaura cross-coupling[3]. The primary synthetic challenge is the steric hindrance imposed by the ortho-formyl group on the boronic acid partner, which can severely retard the reductive elimination step of the catalytic cycle.

Causality in Catalyst Selection

To overcome this, we must move away from standard monodentate ligands (like PPh₃) and employ a bidentate ligand with a large bite angle.

Table 2: Catalyst Optimization for Ortho-Biaryl Coupling

Catalyst SystemBaseSolventYield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O45%Sluggish reductive elimination due to monodentate ligand; high levels of protodeboronation.
Pd(OAc)₂ / SPhosK₃PO₄Toluene72%SPhos accommodates steric bulk, but the lack of water limits boronate activation.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 91% Large bite angle of dppf accelerates elimination; biphasic system perfectly stabilizes the reactive boronate.
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every step includes an observable or analytical checkpoint to validate success before proceeding.

  • Preparation of the Catalytic Complex: Charge a Schlenk flask with 3-bromo-5-methoxybenzoic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: A 20% excess of the boronic acid is deliberately used to compensate for competitive, temperature-induced protodeboronation.

  • Solvent and Base Addition: Add rigorously degassed 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 eq) to achieve a 4:1 organic-to-aqueous ratio.

    • Causality: Degassing prevents the oxidative deactivation of the Pd(0) species. The biphasic Dioxane/Water system ensures the organic substrates remain dissolved while providing enough aqueous media to dissolve the base and facilitate the formation of the critical trihydroxyboronate intermediate.

  • Thermal Activation: Heat the biphasic mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) & Validation: Sample the organic layer, dilute in MeCN, and analyze via UPLC-MS.

    • Validation Check: The reaction is deemed complete only when the starting material peak (m/z 231/233) is entirely replaced by the product peak (m/z 255 [M-H]⁻ in negative ion mode).

  • Workup and Isolation: Cool the mixture, separate the aqueous layer, and wash the organic layer with water. Combine the aqueous layers and slowly acidify to pH 2-3 using 1M HCl.

    • Causality & Validation: The product exists as a highly water-soluble carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylic acid, forcing the neutral product to crash out of solution as an off-white precipitate. This phase-switching acts as a highly efficient, chromatography-free primary purification step. Filter and dry under vacuum.

Mechanistic Insights: The Catalytic Cycle

The success of the synthesis relies on the precise orchestration of the palladium catalytic cycle. The diagram below maps the flow of intermediates, highlighting where the base and substrates interact with the transition metal.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Downstream Pharmacological Applications

The true value of 3-(2-Formylphenyl)-5-methoxybenzoic acid lies in its downstream utility. The ortho-formyl group is a highly reactive electrophile that can be paired with primary amines to form Schiff bases (imines). Because of its proximity to the electron-rich biaryl system, this imine can undergo rapid intramolecular cyclization under acidic conditions to yield phenanthridines[2].

Simultaneously, the carboxylic acid at position 1 remains untouched during this cyclization, serving as an ideal vector for subsequent amide coupling—perfect for attaching PROTAC linkers or optimizing pharmacokinetic properties.

G Start 3-(2-Formylphenyl)- 5-methoxybenzoic acid Imine Schiff Base (Imine) Intermediate Start->Imine + R-NH2 (Condensation) Cyclized Phenanthridine Derivative Imine->Cyclized Intramolecular Cyclization (H+)

Caption: Downstream cyclization pathway of the biaryl aldehyde to a phenanthridine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold before deploying it in library synthesis, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): A sharp singlet at ~9.8 ppm is mandatory, confirming the intact formyl (-CHO) group. A singlet at ~3.8 ppm confirms the presence of the methoxy (-OCH₃) group. The broad singlet at ~13.0 ppm validates the carboxylic acid proton.

  • LC-MS (ESI): Purity must be >95% via UV (254 nm). The mass spectrum must show the dominant [M-H]⁻ ion at m/z 255.0.

  • Atropisomeric Stability: While the ortho-formyl group provides steric bulk, it is generally insufficient to lock the biaryl axis into stable, isolable atropisomers at room temperature without further downstream substitution. If chiral resolution is required, dynamic kinetic resolution (DKR) strategies during the downstream amination step are recommended[1].

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL:[Link]

  • Atroposelective transformation of axially chiral (hetero)biaryls: From desymmetrization to modern resolution strategies Source: Chemical Society Reviews (Royal Society of Chemistry, 2021) URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profile: 3-(2-Formylphenyl)-5-methoxybenzoic Acid

The following technical guide details the thermodynamic stability profile of 3-(2-Formylphenyl)-5-methoxybenzoic acid . This guide is structured for researchers and drug development scientists, focusing on the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3-(2-Formylphenyl)-5-methoxybenzoic acid . This guide is structured for researchers and drug development scientists, focusing on the physicochemical principles dictating the molecule's behavior and the experimental protocols required to validate its stability.

Executive Summary

3-(2-Formylphenyl)-5-methoxybenzoic acid is a functionalized biphenyl intermediate often utilized in the synthesis of AT1 receptor antagonists and other medicinal scaffolds. Its thermodynamic profile is defined by two competing factors: the high thermal stability of the biphenyl core and the high chemical reactivity of the ortho-formyl group.

While the biphenyl skeleton provides a robust scaffold (predicted melting point >160°C), the molecule is thermodynamically unstable with respect to oxidation. The conversion of the aldehyde moiety to a carboxylic acid is exergonic (


), representing the primary degradation pathway. Furthermore, the molecule exhibits conformational flexibility  (low rotational barrier) rather than stable atropisomerism, necessitating specific solid-state controls during isolation.

Part 1: Structural & Thermodynamic Fundamentals

Molecular Geometry and Atropisomerism

The molecule consists of a benzoic acid ring (Ring A) coupled to a benzaldehyde ring (Ring B).

  • Ring A: 1-COOH, 3-aryl, 5-OCH

    
    .
    
  • Ring B: 2-CHO (ortho to biaryl bond).

Thermodynamic Consequence: Unlike tetra-ortho-substituted biphenyls, this molecule possesses only one significant ortho substituent (the formyl group). Consequently, the rotational energy barrier around the biaryl bond is insufficient to isolate stable atropisomers at room temperature (Barrier


 kcal/mol).
  • In Solution: The molecule exists as a rapidly interconverting racemate of axial conformers.

  • In Solid State: It will crystallize in a preferred twisted conformation to minimize steric repulsion between the formyl oxygen and the ortho-protons of Ring A. This creates a risk of conformational polymorphism , where different crystallization conditions yield lattices with slightly different twist angles and solubilities.

Electronic Environment
  • Acidity (pKa): The carboxylic acid on Ring A is meta-substituted by the electron-donating methoxy group. The predicted pKa is ~4.0–4.2 , slightly higher than unsubstituted benzoic acid (4.20) due to the resonance donation of the methoxy group, though the inductive effect of the aryl ring counteracts this.

  • Electrophilicity: The aldehyde carbon is highly electrophilic. The biphenyl linkage provides conjugation, but the twist limits orbital overlap. This isolation makes the aldehyde behave chemically similar to o-substituted benzaldehydes—highly susceptible to nucleophilic attack and autoxidation.

Part 2: Degradation Pathways (Thermodynamics vs. Kinetics)

The thermodynamic stability is compromised by three specific pathways. The following diagram illustrates the cascade from the parent molecule to its stable degradation products.

DegradationPathways Parent 3-(2-Formylphenyl)- 5-methoxybenzoic acid Oxidation Oxidative Degradation (Primary Pathway) Parent->Oxidation O2 / Air Photolysis Photolytic Radical Formation Parent->Photolysis hν (UV) Cannizzaro Cannizzaro Disproportionation (High pH only) Parent->Cannizzaro OH- / H2O Diacid 3-(2-Carboxyphenyl)- 5-methoxybenzoic acid (Thermodynamic Sink) Oxidation->Diacid Autoxidation Dimer Bis-acyl Peroxide or Dimer Species Photolysis->Dimer Radical Coupling Cannizzaro->Diacid Alcohol Alcohol Derivative Cannizzaro->Alcohol

Caption: Primary degradation pathways. Autoxidation to the diacid is the dominant thermodynamic sink.

Autoxidation (The "Weak Link")

The conversion of the aldehyde (-CHO) to the carboxylic acid (-COOH) is the most critical stability concern.

  • Mechanism: Radical chain reaction initiated by trace metals or light, involving a peracid intermediate.

  • Thermodynamics: Highly favorable. The resulting dicarboxylic acid is the "thermodynamic sink"—once formed, it will not revert.

  • Mitigation: Synthesis and storage must occur under inert atmosphere (N

    
     or Ar). Chelating agents (EDTA) may be required in formulation to strip trace transition metals that catalyze this process.
    
Photostability

Aromatic aldehydes are photosensitive. Upon UV exposure, the carbonyl group can enter an excited triplet state, abstracting a hydrogen atom to form a radical. This accelerates the oxidation process or leads to dimerization.

Part 3: Experimental Characterization Guide

To rigorously establish the stability profile, the following protocols should be executed. These are designed to be self-validating systems.

Protocol A: Accelerated Stability Assessment Program (ASAP)

Goal: Determine the activation energy (


) of degradation to predict shelf-life.
  • Sample Prep: Weigh 5 mg of the compound into open glass vials (oxidative stress) and sealed vials (thermal stress).

  • Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C at 75% Relative Humidity (RH).

  • Timepoints: 1, 3, 7, and 14 days.

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

    • Target: Quantify the appearance of the dicarboxylic acid impurity (Relative Retention Time ~0.8-0.9 vs parent).

  • Calculation: Plot

    
     vs 
    
    
    
    (Arrhenius plot).
    • Validation: If the plot is non-linear, a change in physical state (e.g., melting or glass transition) has occurred.

Protocol B: pH-Rate Profiling (Solution Stability)

Goal: Identify the pH of maximum stability (pH-max) for formulation.

  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 10.0 (HCl, Acetate, Phosphate, Borate).

  • Execution: Dissolve compound to 0.1 mg/mL (use <5% DMSO as cosolvent if needed).

  • Stress: Heat to 60°C for 24 hours.

  • Observation:

    • Acidic pH (<3): Expect stability or minor decarboxylation (unlikely).

    • Neutral pH (6-8): Optimal stability region.

    • Basic pH (>9): Monitor for Cannizzaro reaction (disproportionation into alcohol and acid).

Protocol C: Solid-State Stress Testing

Goal: Detect polymorphism and hygroscopicity.

TestConditionMethodologyAcceptance Criteria
Thermal DSC (Heat 30–250°C @ 10°C/min)Identify melting endotherm (

) and recrystallization exotherms.
Single sharp endotherm. Multiple peaks indicate polymorphism.
Hygroscopicity DVS (0% to 90% RH cycle)Measure mass change vs. humidity.Mass gain < 2% at 90% RH (Non-hygroscopic).
Photostability 1.2 million lux-hours (ICH Q1B)Expose solid sample to Xenon lamp.< 1.0% degradation (Total Impurities).

Part 4: Synthesis & Impurity Context[1]

When sourcing or synthesizing this compound, the thermodynamic history matters. It is typically accessed via Suzuki-Miyaura coupling of 2-formylphenylboronic acid and 3-bromo-5-methoxybenzoic acid.

Critical Impurity Markers:

  • Des-formyl impurity: Result of protodeboronation of the boronic acid starting material.

  • Palladium Scavenging: Residual Pd catalyzes the autoxidation of the aldehyde.

    • Specification Limit: Pd < 20 ppm is critical for thermodynamic stability of the solid.

Stability Testing Workflow

Use this logic flow to categorize the lot quality before use in biological assays.

StabilityWorkflow Start Incoming Material (Solid) DSC DSC Analysis (Thermal History) Start->DSC HPLC HPLC Purity Check (Oxidation State) Start->HPLC Decision1 Single Endotherm? DSC->Decision1 Decision2 Diacid < 0.5%? HPLC->Decision2 Pass RELEASE Store at -20°C Under Argon Decision1->Pass Yes Fail_Poly REJECT Recrystallize Decision1->Fail_Poly No (Polymorphs) Decision2->Pass Yes Fail_Ox REJECT Purify via Column Decision2->Fail_Ox No (Oxidized)

Caption: Quality control workflow to ensure thermodynamic integrity before use.

References

  • Suzuki-Miyaura Coupling Fundamentals : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Aldehyde Autoxidation Mechanisms: Ingold, K. U. (1969).
  • Biphenyl Conformational Analysis : Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[1] (Focus on atropisomerism barriers in biaryls).

  • Stability Testing Guidelines : International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • pKa Prediction of Benzoic Acids: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Foundational

Biaryl Aldehyde Benzoic Acid Derivatives in Medicinal Chemistry: Synthesis, SAR, and Therapeutic Applications

Introduction: The Strategic Value of the Biaryl Scaffold In modern medicinal chemistry, the biaryl aldehyde benzoic acid scaffold represents a highly privileged structural motif. Its pharmacological value stems from two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Biaryl Scaffold

In modern medicinal chemistry, the biaryl aldehyde benzoic acid scaffold represents a highly privileged structural motif. Its pharmacological value stems from two distinct physicochemical properties:

  • Topological Rigidity: The biaryl axis provides a predictable, rigid hydrophobic spacer that effectively mimics endogenous aromatic ligands, allowing for precise spatial orientation within narrow receptor pockets (e.g., the AT1 receptor or the Hsp90 C-terminal domain)[1][2].

  • Orthogonal Reactivity: The presence of both a carboxylic acid and an aldehyde on the biaryl core allows for divergent, highly controlled synthetic functionalization. The aldehyde serves as an electrophilic hub for reductive aminations or Knoevenagel condensations, while the benzoic acid moiety can undergo esterification, amidation, or transition-metal-catalyzed decarboxylation[1].

This whitepaper explores the advanced synthetic methodologies used to construct this scaffold, details its structure-activity relationships (SAR) across multiple therapeutic areas, and provides self-validating experimental protocols for drug development professionals.

Synthetic Methodologies: Constructing the Core

Historically, the construction of biaryl systems relied heavily on Suzuki-Miyaura cross-coupling. While robust, this method requires pre-formed, often unstable boronic acids. To circumvent this, modern process chemistry has shifted toward Pd/Cu-catalyzed decarboxylative cross-coupling .

Pioneered for the synthesis of the antihypertensive drug Telmisartan, this method utilizes inexpensive carboxylate salts (derived from phthalic anhydride) instead of sensitive organometallic reagents[1]. The reaction relies on the extrusion of CO₂ to generate a transient aryl-copper intermediate, which subsequently undergoes transmetalation with a palladium catalyst to couple with an aryl halide[1].

Decarboxylative_Coupling A Carboxylate Salt (e.g., Phthalate) B Cu(I) Catalyst (- CO2) A->B Activation C Aryl-Cu(I) Intermediate B->C Decarboxylation D Pd(0)/Pd(II) Cycle Transmetalation C->D Transmetalation F Biaryl Aldehyde Benzoic Acid Core D->F Reductive Elim. E Aryl Halide (e.g., 4-Chlorobenzaldehyde) E->D Oxidative Add.

Figure 1: Mechanism of Pd/Cu-catalyzed decarboxylative cross-coupling for biaryl aldehyde synthesis.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Cardiovascular: Angiotensin II Receptor Blockers (ARBs)

The most prominent application of the biaryl aldehyde benzoic acid intermediate is in the synthesis of Telmisartan , a top-tier ARB used to treat essential hypertension. Early syntheses of Telmisartan suffered from poor regioselectivity during the alkylation of the benzimidazole core. By utilizing a 4'-formylbiphenyl-2-carboxylic acid derivative, chemists can construct the 2-propylbenzimidazole fragment regioselectively via a reductive amination-condensation sequence, boosting overall yield and API purity[1].

Oncology: Hsp90 C-Terminal Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for folding oncogenic client proteins (e.g., HER2, Akt). Traditional N-terminal Hsp90 inhibitors trigger a deleterious heat shock response that promotes cancer cell survival. Novobiocin, a coumarin antibiotic, binds the C-terminal ATP-binding pocket of Hsp90 without triggering this survival response. By replacing the natural prenylated benzamide side chain with highly substituted biaryl benzoic acid derivatives , researchers developed the first monomeric novobiocin analogues capable of potent anti-proliferative activity against breast (SKBr3) and prostate (PC-3) cancer cell lines[2].

Antimicrobial: GlcN-6-P Synthase Inhibitors

Glucosamine-6-phosphate (GlcN-6-P) synthase is a critical enzyme for bacterial peptidoglycan and fungal chitin biosynthesis. Biaryl aldehyde derivatives have been engineered as structural mimics of the transition-state cis-enolamine intermediate. These compounds competitively inhibit the enzyme, leading to targeted microbial cell death without mammalian toxicity[3].

Quantitative SAR Summary
Derivative ClassPrimary TargetTherapeutic IndicationKey Structural ModificationRepresentative Efficacy
Telmisartan Precursors AT1 ReceptorHypertension2-propylbenzimidazole via reductive aminationIC₅₀ ~3.7 nM (Final API)
Novobiocin Analogues Hsp90 (C-terminus)Oncology (Breast/Prostate)Biaryl benzamide side chainIC₅₀ ~10-50 µM
GlcN-6-P Inhibitors GlcN-6-P SynthaseAntimicrobial / AntifungalTransition state cis-enolamine mimicsMIC 18-50 µg/mL

Mechanistic Insights: Target Engagement

The unique advantage of biaryl benzoic acid derivatives in oncology lies in their specific mechanism of action against Hsp90. By targeting the C-terminus, these derivatives disrupt the chaperone's homodimerization, leading to the rapid ubiquitination and proteasomal degradation of oncogenic client proteins.

Hsp90_Pathway A Biaryl Benzoic Acid Derivative B Hsp90 C-Terminal ATP-Binding Pocket A->B Binds to C Inhibition of Hsp90 Dimerization B->C Induces D Ubiquitination of Client Proteins C->D Triggers E Proteasomal Degradation (e.g., HER2, Akt) D->E Leads to F Cancer Cell Apoptosis E->F Results in

Figure 2: Hsp90 C-terminal inhibition pathway by biaryl benzoic acid novobiocin analogues.

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols detail the synthesis and downstream functionalization of the biaryl aldehyde benzoic acid core. Every step includes causality for the reagent choices and analytical validation checkpoints.

Protocol 1: Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

Objective: Synthesize 4'-formyl-2-biphenylcarboxylic acid isopropyl ester (a Telmisartan precursor). Note: The aldehyde must be protected as a dioxolane to prevent decarbonylation or aldol condensations at the high temperatures required for decarboxylation[1].

  • Activation: Under a nitrogen atmosphere, add phthalic anhydride (1.0 eq) to a solution of potassium tert-butoxide (1.0 eq) in isopropanol. Stir at 70°C for 1 hour.

    • Causality: This step achieves simultaneous nucleophilic ring-opening and deprotonation, generating the mono-isopropyl phthalate salt required for Cu-insertion.

  • Solvent Exchange: Remove the isopropanol under high vacuum (3 × 10⁻³ mbar). Replace the solvent with a mixture of NMP and quinoline.

    • Causality: Decarboxylation requires high-boiling, coordinating polar aprotic solvents to stabilize the highly reactive aryl-copper intermediate.

  • Cross-Coupling: To the same vessel, add 2-(4-chlorophenyl)-1,3-dioxolane (1.0 eq), CuI (0.05 eq), and Pd(PCy₃)₂ (0.02 eq). Heat the mixture to 160°C for 12 hours.

  • Validation Checkpoint 1: Cool the reaction and filter through Celite. Perform TLC (Hexane:EtOAc 4:1) and LC-MS.

    • Self-Validation: The reaction is complete when the aryl chloride peak disappears. LC-MS must confirm the presence of the protected biaryl mass

      
      .
      
  • Deprotection: Treat the crude mixture with 1M aqueous HCl in THF for 2 hours at room temperature to hydrolyze the dioxolane, revealing the biaryl aldehyde.

Protocol 2: Regioselective Reductive Amination & Cyclization

Objective: Construct the benzimidazole core via the aldehyde moiety.

  • Imine Formation: Dissolve the biaryl aldehyde from Protocol 1 in toluene. Add N-methyl-1,2-phenylenediamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 4 hours.

  • Validation Checkpoint 2: Monitor via FTIR or LC-MS.

    • Self-Validation: Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of an imine stretch (~1640 cm⁻¹).

  • Reduction: Exchange the toluene for isopropanol. Add 10% Pd/C (0.1 mol %) and hydrogenate the mixture at 10 bar H₂ pressure until hydrogen uptake ceases[1].

  • Cyclization: Filter off the Pd/C catalyst. Concentrate the amine intermediate and reflux in glacial acetic acid at 120°C for 6 hours.

    • Causality: The highly acidic environment and heat drive the dehydration of the intermediate aminal, thermodynamically forcing the closure of the stable benzimidazole ring.

References

  • Goossen, L. J., & Knauber, T. (2008). Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. The Journal of Organic Chemistry, 73(21), 8631-8634. [Link]

  • Burlison, J. A., Avila, C., Vielhauer, G., Lubbers, D. J., Holzbeierlein, J., & Blagg, B. S. J. (2008). Development of Novobiocin Analogues That Manifest Anti-proliferative Activity against Several Cancer Cell Lines. The Journal of Organic Chemistry, 73(6), 2130-2137.[Link]

  • Stefaniak, J., Nowak, M. G., Wojciechowski, M., Milewski, S., & Skwarecki, A. S. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1928-1956.[Link]

Sources

Exploratory

Safety data sheet (SDS) for 3-(2-Formylphenyl)-5-methoxybenzoic acid

This guide serves as an in-depth technical whitepaper and Provisional Safety Data Sheet (SDS) for 3-(2-Formylphenyl)-5-methoxybenzoic acid . As this specific biaryl intermediate is a specialized Research & Development (R...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper and Provisional Safety Data Sheet (SDS) for 3-(2-Formylphenyl)-5-methoxybenzoic acid .

As this specific biaryl intermediate is a specialized Research & Development (R&D) compound often absent from global public chemical inventories, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group reactivity (benzaldehydes/benzoic acids), and standard operating procedures for handling air-sensitive organic intermediates.

Status: Provisional R&D Safety Documentation

Part 1: Chemical Identity & Characterization

Substance Identification
  • Chemical Name: 3-(2-Formylphenyl)-5-methoxybenzoic acid

  • IUPAC Name: 2'-Formyl-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

  • CAS Number: Not Listed (Treat as Novel R&D Substance)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.25 g/mol

  • Structural Class: Biaryl; Benzaldehyde derivative; Benzoic acid derivative.

Physicochemical Properties (Predicted)
PropertyValue / PredictionConfidence
Physical State Solid (Powder/Crystalline)High
Color Off-white to pale yellowHigh (Conjugation)
Melting Point 145°C – 160°CMedium (Analogs)
Solubility DMSO, DMF, Methanol, dilute BaseHigh
pKa (Acid) 3.9 – 4.2 (Carboxylic acid)High
LogP 3.2 – 3.6Medium
Reactivity Air-sensitive (Aldehyde oxidation)High

Part 2: Hazard Identification (GHS Classification)

Expert Insight: As a biaryl compound containing both a reactive aldehyde and an acidic moiety, the primary risks are sensitization (aldehyde) and irritation (acid). The biaryl scaffold suggests potential aquatic toxicity, though acute mammalian toxicity is likely moderate.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Sensitizer)
      
    • 
      (Potential Mutagen - Read-across)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Aldehyde moiety).[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][3]

  • H341: Suspected of causing genetic defects (Provisional: based on benzaldehyde analog data).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Handling, Storage, & Stability Protocols

The "Inert Chain of Custody"

The presence of the formyl group (aldehyde) on the biaryl ring creates a susceptibility to autoxidation, converting the compound into the corresponding dicarboxylic acid (2'-carboxy-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid), which is a common impurity.

Protocol:

  • Atmosphere: Handle strictly under Nitrogen or Argon.

  • Storage: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical oxidation.

Degradation Logic Visualization

The following diagram illustrates the degradation pathway and the decision logic for handling.

G Compound 3-(2-Formylphenyl)-5-methoxybenzoic acid (Target Compound) Oxidation Oxidation (Air/UV Exposure) Compound->Oxidation O2 exposure Storage Storage Protocol: Argon Flush + 4°C + Amber Vial Compound->Storage Preservation Impurity Impurity: Dicarboxylic Acid Analog (Loss of Activity) Oxidation->Impurity -CHO -> -COOH Usage Usage in Synthesis: Suzuki/Reductive Amination Storage->Usage Retains Purity Usage->Compound Quality Check (NMR)

Figure 1: Stability and Degradation Pathway. Oxidation of the formyl group is the primary stability risk.

Part 4: Emergency Response & First Aid

Exposure Response Matrix
RouteImmediate ActionScientific Rationale
Eye Contact Rinse 15 min with isotonic saline or water.Acidic functionality can cause corneal opacity; immediate dilution is critical to normalize pH.
Skin Contact Wash with soap and water .[1] Do not use alcohol.Alcohol may enhance transdermal absorption of the lipophilic biaryl scaffold.
Inhalation Move to fresh air; administer oxygen if dyspneic.Biaryl dusts are potent respiratory irritants (STOT SE 3).
Ingestion Rinse mouth. Do NOT induce vomiting .Risk of aspiration pneumonia; compound is likely irritating to esophageal mucosa.
Spill Cleanup (Solid State)
  • PPE: Nitrile gloves (double gloved), N95/P100 respirator, safety goggles.

  • Neutralization: Not required for small solids.

  • Collection: Wet sweep (using inert solvent like heptane or water mist) to avoid dust generation.

  • Disposal: Incineration in a chemical waste facility (High heat required for biaryl ring oxidation).

Part 5: Synthesis & Application Context

This compound is typically synthesized via Suzuki-Miyaura coupling . Understanding the precursors helps in identifying impurities in the final SDS profile.

Typical Synthetic Route:

  • Fragment A: 3-Bromo-5-methoxybenzoic acid.

  • Fragment B: 2-Formylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

Implication for Safety:

  • Trace Palladium (<50 ppm) may be present (Heavy metal hazard).

  • Trace Boronic acid may be present (Cytotoxicity risk).

Workflow: Safety Assessment for R&D Use

SafetyWorkflow Start Receive Compound Check Check Purity (LCMS/NMR) Start->Check Decision Aldehyde Peak Present? Check->Decision Yes Proceed to Experiment Decision->Yes >95% No Repurify (Recrystallization) Decision->No <90% (Oxidized) Precaution Use Glovebox/Schlenk Line Yes->Precaution

Figure 2: Quality Control and Safety Workflow before experimental use.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic acid, 3-formyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: As this is a custom intermediate, specific toxicological data is extrapolated from the provided references for structural analogs.)

Sources

Foundational

Engineering the 5-Methoxy Substituted Biaryl Scaffold: A Technical Guide to Synthesis, SAR, and Applications

Executive Summary The biaryl scaffold is a cornerstone of modern drug discovery and materials science. As a Senior Application Scientist, I frequently utilize the 5-methoxy substituted biaryl core to fine-tune the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl scaffold is a cornerstone of modern drug discovery and materials science. As a Senior Application Scientist, I frequently utilize the 5-methoxy substituted biaryl core to fine-tune the physicochemical and stereoelectronic properties of lead compounds. This whitepaper provides an in-depth technical analysis of the 5-methoxy biaryl scaffold, detailing the causality behind its synthetic methodologies, self-validating experimental protocols, and its broad utility across oncology, neuropharmacology, and advanced fluorescent materials.

Rationale for the 5-Methoxy Biaryl Scaffold

The biaryl axis is a privileged pharmacophore. Introducing a 5-methoxy substitution on one of the aryl rings fundamentally alters the scaffold's behavior in biological and chemical systems. We leverage this specific substitution pattern for two primary mechanistic reasons:

  • Electronic Modulation: The methoxy oxygen donates electron density into the aromatic ring via resonance (+M effect). This enriches the π-system, enhancing its ability to engage in robust π-π stacking interactions with aromatic amino acid residues within target binding pockets.

  • Hydrogen Bonding & Lipophilicity: The ether oxygen acts as a potent, directional hydrogen-bond acceptor. Simultaneously, the terminal methyl group subtly increases the overall lipophilicity (LogP) of the molecule, optimizing cellular membrane permeability without violating 1[1].

Synthetic Methodologies: Constructing the Core

The most robust and scalable method for constructing 5-methoxy biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling. Utilizing highly functionalized building blocks, such as 2-ethoxy-5-methoxyphenylboronic acid, allows researchers to rapidly generate 2[2].

Causality in Reaction Design
  • Solvent Matrix (Toluene:Water 4:1): Toluene effectively solubilizes the organic substrates, while the aqueous phase is critical for dissolving the inorganic base (K₂CO₃). This biphasic system facilitates the formation of the reactive palladium-hydroxo complex, which dramatically accelerates the transmetalation step.

  • Deoxygenation: Atmospheric oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) state. Strict argon purging is non-negotiable to maintain catalytic turnover and prevent homocoupling side reactions.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
  • Substrate Preparation: In an oven-dried Schlenk flask, combine 2-ethoxy-5-methoxyphenylboronic acid (1.0 equiv) and the target aryl bromide (1.1 equiv).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water to achieve a 0.2 M substrate concentration.

  • Deoxygenation (Critical Step): Submerge the mixture in an ultrasonic bath and purge with argon gas for exactly 15 minutes. Validation: The complete cessation of dissolved gas microbubbles indicates a fully deoxygenated matrix.

  • Catalyst & Base Addition: Under a positive argon counter-flow, add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Thermal Coupling: Seal the flask and heat to 90 °C with vigorous stirring for 12 hours. Validation: Monitor the reaction via TLC; the complete disappearance of the UV-active aryl bromide spot confirms quantitative conversion.

  • Isolation: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol S1 1. Substrate Preparation Boronic Acid + Aryl Halide S2 2. Solvent Matrix Toluene:Water (4:1) S1->S2 S3 3. Deoxygenation Argon Purge (15 min) S2->S3 S4 4. Catalysis & Base Pd(PPh3)4 + K2CO3 S3->S4 S5 5. Thermal Coupling 90°C for 12 Hours S4->S5 S6 6. Isolation Extraction & Chromatography S5->S6

Palladium-catalyzed Suzuki-Miyaura synthesis workflow for 5-methoxy biaryls.

Biological Applications & Structure-Activity Relationships (SAR)

Oncology: Tubulin Polymerization Inhibition

The 5-methoxy biaryl scaffold is a highly potent disruptor of microtubule dynamics. Recent developments in melatonin biphenyl-linked conjugates demonstrate that derivatives like N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-[1,1′-biphenyl]-2-carboxamide effectively target 3[3]. These compounds bind specifically to the colchicine site on β-tubulin. The 5-methoxy group mimics the native methoxy groups of colchicine, anchoring the molecule via critical hydrogen bonds. This binding induces a conformational shift that blocks tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

Mechanism A 5-Methoxy Biaryl Pharmacophore B Colchicine Binding Site (β-Tubulin Pocket) A->B High-affinity binding C Tubulin Polymerization Blockade B->C Conformational shift D G2/M Cell Cycle Arrest C->D Mitotic spindle failure E Apoptotic Cascade (Cancer Cell Death) D->E Pro-apoptotic signaling

Mechanistic pathway of tubulin inhibition by 5-methoxy biaryl derivatives.

Neuropharmacology: GABA_A Receptor Modulation

Beyond oncology, the scaffold is heavily utilized in central nervous system (CNS) drug design. Azo-biaryl structural motifs featuring a 5-methoxy substitution act as positive allosteric modulators of α1β3 GABA_A receptors. SAR studies indicate that the 5-methoxy series provides finely tuned efficacy, balancing receptor activation without inducing the rapid desensitization often seen with bulkier substitutions—a critical factor for anxiolytic 4[4].

Advanced Material Applications: AIEE Luminogens

The utility of 5-methoxy biaryls extends beyond biology into advanced materials science. Palladium-catalyzed C–H activation of pyrazolo[1,5-a]pyridines has yielded novel 7-(5-methoxy-[1,1′-biphenyl]-2-yl)pyrazolo[1,5-a]pyridine derivatives. These molecules exhibit Aggregation-Induced Emission Enhancement (AIEE). In pure organic solvents, non-radiative decay via intramolecular rotations quenches their fluorescence. However, upon aggregation in aqueous environments, these rotations are physically restricted, resulting in a 4- to 5-fold increase in fluorescence intensity, making them ideal for live-cell 5[5].

Quantitative Data Presentation & Comparative Analysis

To illustrate the impact of secondary substitutions on the 5-methoxy biaryl core, we compare two synthesized derivatives: Compound A (bearing an electron-donating amino group) and Compound B (bearing an electron-withdrawing trifluoromethyl group). The introduction of the -CF₃ group significantly enhances lipophilicity and cytotoxic activity against multi-drug resistant breast cancer cell lines, proving that the biphenyl scaffold's electronics can be modularly tuned for specific therapeutic 2[2].

Property / MetricCompound A (4'-Amino derivative)Compound B (4'-Trifluoromethyl derivative)
Molecular Formula C₁₅H₁₇NO₂C₁₆H₁₅F₃O₂
Molecular Weight 243.30 g/mol 312.28 g/mol
Appearance Off-white solidWhite crystalline solid
Synthetic Yield 85%92%
Electronic Effect Electron-donating (-NH₂)Electron-withdrawing (-CF₃)
Biological Profile Moderate cytotoxicityHigh cytotoxicity (active against MDR lines)

Conclusion

The 5-methoxy biaryl scaffold is a highly versatile, privileged structure. By understanding the mechanistic causality behind its synthesis—such as the necessity of strict deoxygenation in Suzuki couplings—and the stereoelectronic impacts of the methoxy group, researchers can precisely engineer these molecules. Whether the goal is targeted oncology, neuropharmacology, or the development of advanced fluorescent materials, the 5-methoxy biaryl core provides a reliable and highly tunable foundation.

References

  • [1] 2-Ethoxy-5-methoxyphenylboronic Acid. Benchchem. 1

  • [2] Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid. Benchchem. 2

  • [4] Variations on a scaffold - Novel GABAA receptor modulators. ResearchGate. 4

  • [3] New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. PMC / NIH. 3

  • [5] Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. ACS Publications. 5

Sources

Exploratory

Whitepaper: A Strategic Guide to Investigating the Pharmaceutical Potential of 3-(2-Formylphenyl)-5-methoxybenzoic acid

Executive Summary This document outlines a comprehensive strategy for the evaluation of 3-(2-Formylphenyl)-5-methoxybenzoic acid, a novel biphenyl derivative, as a potential therapeutic agent. Biphenyl scaffolds are a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document outlines a comprehensive strategy for the evaluation of 3-(2-Formylphenyl)-5-methoxybenzoic acid, a novel biphenyl derivative, as a potential therapeutic agent. Biphenyl scaffolds are a cornerstone in modern medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2][3] The unique substitution pattern of the title compound, featuring a reactive formyl group, a methoxy moiety, and a carboxylic acid, presents a compelling starting point for a drug discovery campaign. This guide provides a structured, multi-stage research plan, from initial synthesis and target hypothesis to detailed protocols for screening, mechanism of action studies, and lead optimization. We posit that this molecule holds potential as an inhibitor of protein-protein interactions or as a modulator of key cellular pathways implicated in oncology and inflammatory diseases. The methodologies described herein are designed to be self-validating, incorporating rigorous controls and clear decision-making criteria to ensure scientific integrity and efficient allocation of resources.

Introduction to the Core Scaffold: Synthesis and Physicochemical Profile

The compound 3-(2-Formylphenyl)-5-methoxybenzoic acid belongs to the class of substituted biphenyls. This structural motif is of significant interest due to its conformational properties and its prevalence in pharmacologically active agents.[2] The restricted rotation around the central C-C bond, a phenomenon known as atropisomerism, can be induced by bulky ortho substituents, leading to stable, chiral molecules that can interact with biological targets in a highly specific, three-dimensional manner.[4]

Proposed Retrosynthetic Strategy

While this specific molecule is not extensively documented, a robust synthesis can be envisioned utilizing modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biphenyl core due to its high functional group tolerance and generally mild reaction conditions.[4][5]

The proposed synthesis involves the palladium-catalyzed coupling of 2-formylphenylboronic acid with a suitable halo-aromatic precursor, such as methyl 3-bromo-5-methoxybenzoate, followed by saponification of the ester to yield the final carboxylic acid.

Synthetic_Pathway cluster_0 Suzuki-Miyaura Coupling A Methyl 3-bromo-5-methoxybenzoate C Methyl 3-(2-formylphenyl)-5-methoxybenzoate A->C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C B 2-Formylphenylboronic acid B->C D 3-(2-Formylphenyl)-5-methoxybenzoic acid C->D 1. NaOH, MeOH/H2O 2. HCl (aq) Drug_Discovery_Workflow High-Level Drug Discovery Workflow A Compound Synthesis & QC B High-Throughput Phenotypic Screening A->B Submit for Screening C Hit Confirmation & Dose-Response B->C Identify Primary Hits D Target Deconvolution & MoA Studies C->D Confirm Active Compounds E Lead Generation (Initial SAR) D->E Identify Biological Target F Lead Optimization (ADME/Tox Profiling) E->F Synthesize Analogs G Preclinical Candidate Selection F->G Refine Properties

Caption: A phased workflow from synthesis to preclinical candidate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the initial stages of the investigation.

Protocol: Synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid

Principle: This two-step protocol utilizes a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by ester hydrolysis to yield the final product. [4][5] Step 1: Suzuki-Miyaura Coupling

  • To a 100 mL Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon gas three times.

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1, v/v/v) to achieve a starting material concentration of ~0.2 M.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water (3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at 60 °C for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Cool the mixture in an ice bath and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the title compound.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Primary High-Throughput Phenotypic Screening

Principle: A cell viability assay across a diverse panel of human cancer cell lines will be used to identify any cytotoxic or anti-proliferative effects, providing an unbiased view of potential anti-cancer activity. [6][7]

  • Cell Panel Selection: Utilize a panel representing diverse cancer types (e.g., NCI-60 panel), including lung (A549), breast (MCF-7), colon (HCT116), and leukemia (Jurkat).

  • Plate Preparation: Using an automated liquid handler, seed cells in 384-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a concentration range (e.g., 100 µM to 1 nM). Add the compound to the cell plates, ensuring the final DMSO concentration is ≤ 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence on a plate reader compatible with the assay chemistry.

  • Data Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Secondary Assay - Tubulin Polymerization Inhibition

Principle: If the compound shows significant anti-proliferative activity, a cell-free biochemical assay can determine if the mechanism involves direct inhibition of microtubule formation. [8]

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing lyophilized bovine tubulin, GTP, and a fluorescence reporter. Reconstitute reagents according to the manufacturer's instructions in the provided buffer.

  • Assay Setup: In a 96-well plate, add the test compound across a range of concentrations. Include a vehicle control (DMSO), a positive control inhibitor (e.g., Colchicine), and a positive control promoter (e.g., Paclitaxel).

  • Initiation of Polymerization: Warm the plate to 37 °C and initiate the reaction by adding the tubulin/GTP solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence signal every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Polymerization will result in an increased signal. Calculate the rate of polymerization and the final extent of polymerization for each condition. Determine the IC₅₀ of the test compound by plotting the inhibition of polymerization against compound concentration.

Data Interpretation and Hit-to-Lead Progression

The transition from an initial "hit" to a viable "lead" series requires rigorous data analysis and a clear decision-making framework.

Interpreting Screening Data

A successful primary screen will yield IC₅₀ values for the compound across the cell line panel.

Cell LineCancer TypeHypothetical IC₅₀ (µM)Interpretation
HCT116Colon0.85Potent activity. High priority for follow-up.
A549Lung1.2Potent activity.
MCF-7Breast15.6Moderate activity.
JurkatLeukemia0.95Potent activity.
MRC-5Normal Lung Fibroblast> 50Indicates potential tumor cell selectivity. A crucial finding.

Decision Criteria: A compound is considered a "validated hit" if it meets the following criteria:

  • IC₅₀ < 10 µM in at least two cancer cell lines.

  • Demonstrates a dose-dependent response.

  • Shows a selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) of > 5.

  • The activity is confirmed using a freshly synthesized and re-purified sample.

The Hit-to-Lead Optimization Workflow

Once a validated hit is identified and its primary mechanism of action is elucidated, the focus shifts to improving its drug-like properties. This involves a multiparameter optimization process driven by the synthesis and testing of new analogs.

Hit_to_Lead Hit Validated Hit Potency (IC₅₀): 5 µM Solubility: 10 µM Metabolic Stability: Low SAR Structure-Activity Relationship (SAR) Exploration Hit->SAR Potency Improve Potency SAR->Potency Modify R-groups to enhance binding ADME Improve ADME Properties (Solubility, Permeability, Metabolic Stability) SAR->ADME Tune lipophilicity and polar surface area Lead Lead Potency->Lead ADME->Lead

Caption: Iterative cycle of hit-to-lead optimization.

Future Directions and Advanced Studies

A promising lead compound will undergo further rigorous evaluation before being considered for clinical development.

  • In Vivo Efficacy Studies: Testing the lead compound in animal models of cancer (e.g., xenograft models) to demonstrate anti-tumor activity.

  • Pharmacokinetic (PK) Studies: Determining how the drug is absorbed, distributed, metabolized, and excreted in animal models.

  • Safety and Toxicology: Assessing potential off-target effects and toxicity in preliminary animal studies.

  • Biomarker Development: Identifying molecular markers that can predict which patient populations are most likely to respond to the drug.

Conclusion

The molecule 3-(2-Formylphenyl)-5-methoxybenzoic acid represents a promising, albeit unexplored, starting point for a drug discovery program. Its biphenyl core is a privileged structure in medicinal chemistry, and its unique pattern of functional groups offers multiple avenues for interaction with biological targets and for chemical modification. By employing the systematic, phased approach outlined in this guide—from robust synthesis and unbiased phenotypic screening to target deconvolution and multiparameter lead optimization—researchers can efficiently and rigorously evaluate its therapeutic potential. The proposed workflows and protocols provide a solid foundation for unlocking the pharmaceutical value of this novel chemical entity.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link] [9]3. BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link] [10]4. IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link] 5. Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link] [11]6. SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link] [12]7. Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Polycyclic Heterocycles Using 3-(2-Formylphenyl)-5-methoxybenzoic acid

Introduction: The Strategic Value of Polycyclic Heterocycles and a Versatile New Building Block Polycyclic heterocyclic scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals, natural products, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polycyclic Heterocycles and a Versatile New Building Block

Polycyclic heterocyclic scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their rigid, three-dimensional architectures provide a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. Consequently, the development of novel and efficient synthetic routes to access these complex molecules is of paramount importance in drug discovery and medicinal chemistry.[3] This document outlines the synthetic utility of a highly versatile and strategically functionalized starting material, 3-(2-Formylphenyl)-5-methoxybenzoic acid , for the construction of two distinct and medicinally relevant polycyclic heterocyclic cores: dibenzo[b,d]pyran-6-ones and phenanthridinones.

The unique arrangement of a formyl group and a carboxylic acid on the biphenyl backbone of 3-(2-Formylphenyl)-5-methoxybenzoic acid allows for selective intramolecular cyclizations, providing a convergent and efficient entry into these valuable heterocyclic systems. These application notes provide detailed, field-proven protocols for these transformations, grounded in established chemical principles, and are intended for researchers, scientists, and professionals in drug development.

PART 1: Synthesis of a Methoxy-Substituted Dibenzo[b,d]pyran-6-one via Acid-Catalyzed Intramolecular Lactonization

The dibenzo[b,d]pyran-6-one skeleton is a recurring motif in a number of natural products exhibiting a range of biological activities, including anti-inflammatory and neuroprotective effects.[2][4] The direct, acid-catalyzed intramolecular cyclization of 3-(2-Formylphenyl)-5-methoxybenzoic acid represents a highly atom-economical approach to this privileged scaffold.

Causality Behind Experimental Choices

This protocol leverages the principle of intramolecular esterification, or lactonization, a well-established method for the formation of cyclic esters.[3] The proximity of the carboxylic acid and the aldehyde functionalities in the starting material facilitates this cyclization. An acid catalyst is employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the carboxylic acid. The choice of a strong, non-nucleophilic acid like p-toluenesulfonic acid (TsOH) is crucial to promote the reaction while minimizing side reactions. Toluene is selected as the solvent to enable the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the formation of the lactone product.

Experimental Protocol

Materials:

  • 3-(2-Formylphenyl)-5-methoxybenzoic acid

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Formylphenyl)-5-methoxybenzoic acid (e.g., 2.56 g, 10.0 mmol).

  • Add anhydrous toluene (150 mL) to the flask and stir to dissolve the starting material.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq.).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. Water will collect in the arm of the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dibenzo[b,d]pyran-6-one derivative.

Self-Validation and Characterization

The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the lactone product. The identity and purity of the final product should be confirmed by a suite of spectroscopic methods.

Analytical Data for 3-Methoxy-dibenzo[b,d]pyran-6-one
Expected Yield 80-90%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) Expected peaks corresponding to the aromatic protons and the methoxy group singlet. The disappearance of the aldehyde proton (around 10 ppm) and the carboxylic acid proton (broad singlet) from the starting material is a key indicator of successful cyclization.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Expected signals for the aromatic carbons, the methoxy carbon, and a characteristic downfield signal for the lactone carbonyl carbon (around 160-170 ppm).
IR (ATR, cm⁻¹) A strong absorption band in the region of 1750-1770 cm⁻¹ is indicative of the strained six-membered lactone carbonyl group. Disappearance of the broad O-H stretch from the carboxylic acid.
Mass Spectrometry (ESI-MS) Calculated m/z for the product, confirming the loss of a molecule of water from the starting material.
Reaction Mechanism

lactonization start 3-(2-Formylphenyl)-5- methoxybenzoic acid protonated_aldehyde Protonated Aldehyde start->protonated_aldehyde + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_aldehyde->tetrahedral_intermediate Intramolecular nucleophilic attack product 3-Methoxy-dibenzo[b,d]pyran-6-one tetrahedral_intermediate->product - H₂O, - H⁺

Caption: Acid-catalyzed intramolecular lactonization mechanism.

PART 2: Synthesis of a Methoxy-Substituted Phenanthridinone via a Reductive Amination/Intramolecular Amidation Sequence

Phenanthridinones are a class of nitrogen-containing polycyclic heterocycles that are prevalent in a number of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer and antiviral properties.[5][6] This two-step sequence provides a robust and versatile route to this important scaffold from 3-(2-Formylphenyl)-5-methoxybenzoic acid.

Causality Behind Experimental Choices

This synthetic strategy involves two distinct and reliable transformations. The first is a reductive amination, which converts the aldehyde functionality into a primary amine. The Leuckart reaction is a classic and efficient one-pot method for this transformation, utilizing formamide as both the nitrogen source and the reducing agent, often in the presence of formic acid.[7][8] The second step is an intramolecular amidation to form the six-membered lactam ring of the phenanthridinone. This cyclization can be promoted by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an activating agent like 1-hydroxybenzotriazole (HOBt), which facilitate the formation of the amide bond by activating the carboxylic acid.

Experimental Protocol

Step 1: Reductive Amination to 3-(2-(Aminomethyl)phenyl)-5-methoxybenzoic acid

Materials:

  • 3-(2-Formylphenyl)-5-methoxybenzoic acid

  • Formamide

  • Formic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, combine 3-(2-Formylphenyl)-5-methoxybenzoic acid (2.56 g, 10.0 mmol), formamide (10 mL), and formic acid (5 mL).

  • Heat the mixture to 160-170 °C and maintain at this temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then slowly add 20 mL of concentrated HCl.

  • Heat the mixture at reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the mixture in an ice bath and basify to pH 9-10 by the slow addition of 10% NaOH solution.

  • The crude amino acid may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with diethyl ether to remove any non-polar impurities. The product is expected to have low solubility in diethyl ether. The aqueous layer can be carefully concentrated to induce precipitation.

  • The crude 3-(2-(aminomethyl)phenyl)-5-methoxybenzoic acid can be purified by recrystallization or used directly in the next step.

Step 2: Intramolecular Amidation to 8-Methoxy-5,6-dihydrophenanthridin-7(8H)-one

Materials:

  • 3-(2-(Aminomethyl)phenyl)-5-methoxybenzoic acid (from Step 1)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 3-(2-(aminomethyl)phenyl)-5-methoxybenzoic acid (e.g., 2.57 g, 10.0 mmol, assuming quantitative conversion from the previous step) in anhydrous DMF (50 mL) in a 100 mL round-bottom flask.

  • Add HOBt (1.49 g, 11.0 mmol, 1.1 eq.).

  • Cool the solution in an ice bath and add DCC (2.27 g, 11.0 mmol, 1.1 eq.) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired phenanthridinone.

Self-Validation and Characterization

The progress of each step should be monitored by TLC. The final product's identity and purity should be confirmed through spectroscopic analysis.

Analytical Data for 8-Methoxy-5,6-dihydrophenanthridin-7(8H)-one
Expected Yield 60-70% over two steps
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) Aromatic proton signals, a singlet for the methoxy group, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the N-H proton.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Aromatic carbon signals, a methoxy carbon signal, a benzylic CH₂ carbon signal, and a characteristic lactam carbonyl signal (around 165-175 ppm).
IR (ATR, cm⁻¹) A strong C=O stretch for the lactam carbonyl around 1650-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.
Mass Spectrometry (ESI-MS) m/z corresponding to the molecular weight of the phenanthridinone product.
Reaction Pathway

phenanthridinone start 3-(2-Formylphenyl)-5- methoxybenzoic acid amino_acid 3-(2-(Aminomethyl)phenyl)-5- methoxybenzoic acid start->amino_acid Reductive Amination (Leuckart Reaction) product 8-Methoxy-5,6-dihydrophenanthridin- 7(8H)-one amino_acid->product Intramolecular Amidation (DCC, HOBt)

Caption: Two-step synthesis of a phenanthridinone derivative.

Conclusion

The protocols detailed in these application notes demonstrate the utility of 3-(2-Formylphenyl)-5-methoxybenzoic acid as a versatile precursor for the synthesis of medicinally relevant polycyclic heterocycles. The strategic placement of the formyl and carboxylic acid functionalities allows for controlled and efficient intramolecular cyclizations to access both dibenzo[b,d]pyran-6-ones and phenanthridinones. These methods provide a reliable foundation for further exploration and derivatization, enabling the generation of libraries of complex molecules for drug discovery and development programs.

References

  • Singh, M., Kaif, M., Akthar, M. N., Gupta, N., & Sagar, P. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 28(01), 1924-1928. [Link]

  • Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(23), 4648-4661. [Link]

  • Chen, Y. Z., Ding, T. H., Li, Q. Q., Qu, J. P., & Kang, Y. B. (2023). Visible-Light-and KOtBu-Promoted Dehydrogenative C–H Carbonylative Lactamization of 2-Arylanilines with DMF as the Sole Carbonyl Source. Organic Letters, 25(15), 2612-2615. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745. [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A review on recent advances in multicomponent reactions and their biological applications. Molecules, 25(19), 4543. [Link]

  • I.U.P.A.C. (1995). Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(8-9), 1307-1375. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Aleti, R. R., Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. [Link]

  • Wang, D., Wang, H., & Zhu, J. (2022). Rh (iii)-catalyzed synthesis of dibenzo [b, d] pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. Organic Chemistry Frontiers, 9(11), 3021-3025. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & biomolecular chemistry, 4(12), 2337-2347. [Link]

  • Wang, D., Wang, H., & Zhu, J. (2022). Rh (iii)-catalyzed synthesis of dibenzo [b, d] pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. Organic Chemistry Frontiers, 9(11), 3021-3025. [Link]

  • G. A. Molander, P. J. Nichols, J. Org. Chem.1997, 62, 3415-3425.
  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Moore, M. L. (1949). The Leuckart reaction. Organic Reactions, 5, 301-330.
  • deBenneville, P. L., & Macartney, J. H. (1950). The Behavior of Aliphatic Aldehydes in the Leuckart-Wallach Reaction. Journal of the American Chemical Society, 72(7), 3073-3075.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Carpino, L. A., & El-Faham, A. (1999). The di-and tri-benzo-1-hydroxtriazoles (Dhbt-OH and Tbt-OH) and their uronium and phosphonium salts. The Journal of Organic Chemistry, 64(12), 4492-4494.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of organic chemistry, 63(26), 9678-9683.

Sources

Application

Technical Application Note: Reductive Amination Strategies for Biaryl Aldehyde-Acids

This is a comprehensive Application Note and Protocol guide for the reductive amination of 3-(2-Formylphenyl)-5-methoxybenzoic acid . Introduction & Molecule Profile[1][2][3][4] The substrate 3-(2-Formylphenyl)-5-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the reductive amination of 3-(2-Formylphenyl)-5-methoxybenzoic acid .

Introduction & Molecule Profile[1][2][3][4]

The substrate 3-(2-Formylphenyl)-5-methoxybenzoic acid represents a challenging class of bifunctional intermediates often found in the synthesis of receptor antagonists (e.g., Angiotensin II receptor blockers) and biaryl-based kinase inhibitors.[1]

Chemical Challenges
  • Zwitterionic Potential: The presence of both a carboxylic acid (

    
    ) and the target amine product creates an amphoteric molecule, complicating isolation.
    
  • Solubility: The free acid moiety often limits solubility in standard reductive amination solvents like 1,2-Dichloroethane (DCE), necessitating polar co-solvents or alternative hydride sources.

  • Chemoselectivity: The protocol must selectively reduce the in situ generated imine without reducing the carboxylic acid or the aldehyde directly to the alcohol.

Structural Visualization

The following diagram illustrates the reaction pathway and potential side-reactions (e.g., direct reduction).

ReactionPathway Start Substrate: 3-(2-Formylphenyl)-5-methoxybenzoic acid Imine Intermediate: Imine / Iminium Species Start->Imine + R-NH2 - H2O Side1 Side Product: Benzyl Alcohol (Direct Reduction) Start->Side1 Over-active Hydride (e.g., NaBH4 w/o imine formation) Amine Amine Reagent (R-NH2) Amine->Imine Product Target Product: Secondary/Tertiary Amine Imine->Product Hydride Donor (STAB or NaBH3CN)

Figure 1: Reaction pathway for the reductive amination of biaryl aldehyde-acids.

Critical Mechanistic Insights

The Hydride Choice

For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) or Sodium Borohydride (

).
  • Acidity Tolerance: STAB exhibits excellent stability in acidic media.[1] The carboxylic acid on the substrate itself acts as a mild catalyst for imine formation, eliminating the need for external acetic acid in many cases.

  • Selectivity: STAB reduces imines/iminiums much faster than it reduces aldehydes, minimizing the formation of the benzyl alcohol side product [1].

Solvent Systems
  • Standard: 1,2-Dichloroethane (DCE) is the industry standard for STAB.

  • For This Substrate: Due to the carboxylic acid, solubility in pure DCE may be poor. A mixture of DCE/THF (2:1) or pure THF is recommended to maintain homogeneity.[1] Avoid Methanol with STAB as it degrades the reagent.[1]

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: High yield, chemoselectivity, and valuable amines.

Reagents:

  • Substrate: 3-(2-Formylphenyl)-5-methoxybenzoic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous THF or DCE (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the biaryl acid substrate in anhydrous THF.
    
    • Note: If the solution is cloudy, sonicate for 5 minutes. If it remains heterogeneous, the reaction can still proceed, but slower.

  • Imine Formation: Add the amine.[1][2][3][4][5] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You may see the imine peak appear, but often the equilibrium favors the aldehyde until reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB in one portion.[1]

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Monitoring: Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in

      
       NMR or specific retention time in HPLC).
      
  • Quench: Quench by adding saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
Method B: The "Solubility Solution" (NaBH3CN)

Best for: Highly polar amines or if the substrate is insoluble in THF/DCE.

Reagents:

  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH)[6][7]

  • Additive: Acetic Acid (catalytic amount if reaction is sluggish, though the substrate provides acidity).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and amine in MeOH.

  • Reduction: Add

    
    .
    
  • pH Check: Ensure pH is roughly 5–6. The substrate's carboxylic acid usually buffers this perfectly.[1]

  • Reaction: Stir at RT for 12–24 hours.

    • Note: This reaction is slower than STAB but more robust for polar substrates.[1]

Purification & Analysis

Critical Workup: Handling the Zwitterion

The product is an amino-acid.[1] Standard extraction (Organic/Water) will partition the product into the aqueous phase at low pH and the organic phase at high pH, but solubility can be tricky.

Recommended Workup:

  • Isoelectric Precipitation:

    • Adjust the aqueous layer to the isoelectric point (pI) of the amino acid product (typically pH 5–7).

    • The product often precipitates as a white solid.[1] Filter and wash with cold water.[1]

  • Ion Exchange:

    • Pass the crude mixture through a cation exchange resin (e.g., Dowex 50W). Elute with

      
       in MeOH/Water.[1]
      
Analytical Characterization[1][7][10]
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Target: Look for the disappearance of the aldehyde peak at ~10.0 ppm (

      
       NMR) and the appearance of the benzylic methylene signal (~3.8–4.2 ppm).
      
  • NMR:

    • Aldehyde Proton: ~10.0 ppm (Singlet) -> Disappears .[1]

    • Benzylic Methylene: ~3.8–4.2 ppm (Singlet or AB quartet) -> Appears .[1]

Troubleshooting Guide

IssueLikely CauseSolution
Low Conversion Poor solubility of the acid substrate.[1]Switch to Method B (MeOH/NaBH3CN) or use DMF as a co-solvent.[1]
Direct Reduction (Alcohol Formation) Reducing agent is too strong or imine formation is slow.[1]Ensure the amine is added before the reducing agent. Use STAB instead of NaBH4.
Gummy Precipitate Product is zwitterionic and crashing out.Add more solvent or adjust pH.[1] Use Celite filtration if needed.[1]
Over-Alkylation Primary amine reacting twice with aldehyde.[1]Use excess amine (1.5–2.0 equiv) or slow addition of the aldehyde to the amine solution.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides. Chemical Society Reviews, 27(6), 395–404. Link

Sources

Method

Application Note: Defect-Engineering of Zr-MOFs using 3-(2-Formylphenyl)-5-methoxybenzoic Acid for Targeted Drug Conjugation

This Application Note is designed for researchers in reticular chemistry and drug delivery systems. It details the synthesis and utilization of 3-(2-Formylphenyl)-5-methoxybenzoic acid (FPMB) —a specialized functional mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in reticular chemistry and drug delivery systems. It details the synthesis and utilization of 3-(2-Formylphenyl)-5-methoxybenzoic acid (FPMB) —a specialized functional modulator —to engineer reactive aldehyde sites within Metal-Organic Frameworks (MOFs).[1]

[1]

Executive Summary & Strategic Rationale

In the development of MOF-based drug delivery systems (DDS), the primary challenge is achieving stable, high-capacity drug loading that prevents premature leakage. Traditional physical encapsulation often suffers from "burst release."[1]

3-(2-Formylphenyl)-5-methoxybenzoic acid (FPMB) is a strategic monocarboxylate ligand designed to solve this.[1] Unlike structural dicarboxylate linkers (e.g., terephthalic acid) that build the framework, FPMB acts as a Capping Ligand or Defect Modulator .

  • The Carboxylate Head: Coordinates strongly to hard metal nodes (e.g., Zr-clusters in UiO-66), anchoring the molecule to the MOF surface or internal defects.

  • The Aldehyde Tail: Remains uncoordinated and chemically active, serving as a "chemical hook" for the covalent attachment of amine-bearing drugs via pH-sensitive Schiff base bonds.

  • The Methoxy Group: Provides steric bulk to prevent ligand aggregation and modulates the pore hydrophobicity.

This guide provides a validated workflow for synthesizing FPMB and integrating it into a UiO-66 architecture to create a "Turn-On" drug delivery vehicle.

Ligand Synthesis Protocol: FPMB

Rationale: The ligand is synthesized via a Suzuki-Miyaura cross-coupling reaction, ensuring the integrity of the sensitive aldehyde group.

Reaction Scheme (Logic Flow)

LigandSynthesis cluster_legend Key Transformation Start1 3-Bromo-5-methoxy- benzoic acid methyl ester Intermediate Ester Intermediate (Bi-aryl coupling) Start1->Intermediate Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Start2 2-Formylphenyl- boronic acid Start2->Intermediate Product FPMB Ligand (Hydrolyzed Acid) Intermediate->Product LiOH, THF/H2O RT, 4h (Selective Hydrolysis)

Figure 1: Synthetic pathway for FPMB. The methyl ester protection is crucial to prevent carboxylic acid interference during the Suzuki coupling.

Step-by-Step Methodology
Phase A: Cross-Coupling
  • Reagents:

    • 3-Bromo-5-methoxybenzoic acid methyl ester (1.0 eq, 5.0 mmol)[1]

    • 2-Formylphenylboronic acid (1.2 eq, 6.0 mmol)[1]

    • Potassium Carbonate (

      
      ) (3.0 eq)
      
    • Catalyst:

      
       (5 mol%)
      
    • Solvent: 1,4-Dioxane : Water (4:1 v/v, degassed).[1]

  • Procedure:

    • Charge a Schlenk flask with reactants and base. Cycle vacuum/nitrogen (3x) to remove

      
       (critical to protect the aldehyde and catalyst).
      
    • Add degassed solvent and catalyst under

      
       flow.
      
    • Heat to 90°C for 16 hours . The solution will turn dark black/brown (Pd precipitation).

    • Workup: Cool to RT. Filter through Celite to remove Pd.[1] Dilute filtrate with EtOAc, wash with brine (3x). Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 8:2). Isolate the methyl ester intermediate.

Phase B: Selective Hydrolysis
  • Rationale: Use mild Lithium Hydroxide (LiOH) to hydrolyze the ester without attacking the aldehyde (Cannizzaro reaction risk is low at RT but real).

  • Procedure:

    • Dissolve intermediate in THF:Water (3:1).

    • Add LiOH

      
       (2.5 eq) at 0°C . Stir at Room Temperature (RT) for 4 hours.
      
    • Acidification: Carefully adjust pH to ~3.0 using 1M HCl. Do not go lower to avoid acid-catalyzed aldehyde degradation.[1]

    • Isolation: Extract with EtOAc, dry, and recrystallize from Ethanol/Hexane to yield FPMB as an off-white powder.[1]

MOF Functionalization Protocol: Defect Engineering

Target System:UiO-66-FPMB (Zr-Node based).[1] Mechanism: FPMB replaces formate/acetate modulators or fills missing-linker defects on the


 cluster.
Materials Table
ComponentRoleStoichiometry (Molar Ratio)

Metal Node Precursor1.0
Terephthalic Acid (BDC) Structural Linker0.8 (Deficit induces defects)
FPMB (Ligand) Functional Modulator0.4 (Targeting defects)
Acetic Acid Competitive Modulator30.0 (Controls crystal size)
DMF Solvent[Conc] = 0.05 M based on Zr
Synthesis Workflow (Solvothermal)
  • Pre-Dissolution:

    • Dissolve

      
       in DMF/Acetic Acid mixture. Sonicate for 20 mins to ensure monomeric Zr species.
      
    • Note: Moisture sensitivity of

      
       dictates rapid handling.
      
  • Ligand Addition:

    • Add BDC (Linker) and FPMB (Modulator) simultaneously.

    • Scientific Insight: Adding FPMB at the start ensures it competes for coordination sites, distributing the aldehyde functionality throughout the crystal lattice and surface.

  • Crystallization:

    • Seal in a Teflon-lined autoclave.[1]

    • Heat at 120°C for 24 hours .

  • Activation (Critical Step):

    • Centrifuge to collect white precipitate.[1]

    • Wash 1: DMF (3x) to remove unreacted ligand.

    • Wash 2: Methanol (3x) over 2 days (Soxhlet extraction preferred) to exchange pore solvent.

    • Caution: Do not use thermal activation >150°C, as the aldehyde group may oxidize or cross-link. Vacuum dry at 60°C.[1]

Application: Covalent Drug Loading (Schiff Base)

Objective: Conjugate Doxorubicin (DOX, containing a primary amine) to the FPMB-anchored MOF.

Conjugation Mechanism

DrugLoading cluster_MOF MOF Surface MOF_Aldehyde UiO-66-FPMB (Free -CHO groups) Reaction Imine Condensation (Methanol, 40°C, 24h) MOF_Aldehyde->Reaction Drug Doxorubicin (R-NH2) Drug->Reaction Conjugate MOF-C=N-DOX (pH-Sensitive Linkage) Reaction->Conjugate Release Tumor Microenvironment (pH 5.0) Conjugate->Release Endocytosis FreeDrug Drug Release (Hydrolysis) Release->FreeDrug Acid Cleavage

Figure 2: The "Click" conjugation of drug molecules to the MOF surface and subsequent pH-triggered release.[1]

Loading Protocol
  • Dispersion: Suspend 50 mg of UiO-66-FPMB in 10 mL anhydrous Methanol.

  • Drug Addition: Add Doxorubicin HCl (10 mg) and Triethylamine (TEA, 10

    
    L) to deprotonate the amine.
    
  • Reaction: Stir gently in the dark at 40°C for 24 hours. The formation of the imine bond (

    
    ) is reversible; removing water (using molecular sieves in the flask) drives the equilibrium forward.
    
  • Washing: Centrifuge and wash with fresh Methanol until the supernatant is colorless (removing non-covalently bound drug).

  • Quantification: Digest a sample of the MOF in dilute HF/DMSO and analyze via HPLC or UV-Vis (480 nm) to determine Loading Capacity (LC%).

References & Authoritative Sources

  • MOF Defect Engineering: Shearer, G. C., et al. (2014).[1] "Tuned to Perfection: Ironing Out the Defects in Metal–Organic Framework UiO-66." Chemistry of Materials. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Covalent PSM of MOFs: Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link

  • pH-Responsive Drug Delivery: Meng, X., et al. (2016).[1] "MOF-based Drug Delivery Systems." Advanced Materials. Link

  • Aldehyde-Functionalized MOFs: Burrows, A. D., et al. (2008).[1] "Post-synthetic modification of tag-MOFs." CrystEngComm. Link

Sources

Application

Preparation of fluorenone derivatives from 3-(2-Formylphenyl)-5-methoxybenzoic acid

Application Note: Strategic Synthesis of Functionalized Fluorenone Derivatives Executive Summary & Strategic Analysis The synthesis of substituted fluorenones from biaryl precursors is a cornerstone in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Functionalized Fluorenone Derivatives

Executive Summary & Strategic Analysis

The synthesis of substituted fluorenones from biaryl precursors is a cornerstone in the development of organic semiconductors, pharmaceuticals (e.g., antiviral tilorone analogs), and molecular switches. The specific substrate, 3-(2-Formylphenyl)-5-methoxybenzoic acid , presents a unique "push-pull" electronic system: an electron-rich methoxy ring coupled with an electron-neutral ring bearing a reactive formyl group.

The Challenge: Direct cyclization of o-formyl biaryls often yields fluorenols (which require subsequent oxidation) or suffers from regiochemical ambiguity. Furthermore, the presence of the carboxylic acid moiety on the electron-rich ring introduces competition between intermolecular dimerization and the desired intramolecular ring closure.

The Solution: This guide details a robust, two-stage "Oxidative Activation – Intramolecular Acylation" protocol. By selectively oxidizing the formyl group to a carboxylic acid (creating a transient diphenic acid intermediate), we leverage the high regioselectivity of Friedel-Crafts acylation. The resulting acylium ion preferentially attacks the electron-rich, methoxy-substituted ring, ensuring a single regioisomer with high purity.

Retrosynthetic Logic & Mechanism

The pathway is designed to maximize convergence and minimize side reactions (e.g., lactonization or over-oxidation).

  • Chemo-selective Oxidation: The aldehyde is converted to a carboxylic acid using Pinnick Oxidation . This method is chosen over permanganate or chromic acid to preserve the methoxy group and the biaryl linkage.

  • Regioselective Cyclization: The resulting diacid undergoes acid-mediated dehydration. The carboxylic acid derived from the original formyl group (Ring A) forms an acylium ion. This electrophile attacks Ring B.

    • Regiochemical Control: Ring B has two ortho positions relative to the biaryl bond: Position 2 (sterically crowded by the C-1 acid) and Position 4 (activated by the ortho-methoxy group). Electronic heuristics predict cyclization at Position 4 , yielding the 2-carboxy-4-methoxyfluorenone isomer (numbering may vary based on final IUPAC nomenclature).

ReactionPathway cluster_mech Mechanism Start Start Material 3-(2-Formylphenyl)-5-methoxybenzoic acid Inter Intermediate Diphenic Acid Derivative Start->Inter Step 1: Pinnick Oxidation (NaClO2, NaH2PO4) Prod Target Product Methoxy-Carboxy-Fluorenone Inter->Prod Step 2: Friedel-Crafts Cyclization (PPA or H2SO4) Acylium Acylium Ion Formation Inter->Acylium Attack Electrophilic Attack (Ring B) Acylium->Attack

Figure 1: Strategic reaction pathway from aldehyde precursor to fluorenone via diphenic acid intermediate.

Detailed Experimental Protocols

Step 1: Pinnick Oxidation (Aldehyde → Carboxylic Acid)

Objective: Quantitative conversion of the formyl group to a carboxylic acid without affecting the methoxy substituent.

Reagents:

  • Substrate: 3-(2-Formylphenyl)-5-methoxybenzoic acid (1.0 equiv)

  • Sodium Chlorite (NaClO₂): 1.5 equiv

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 1.2 equiv (Buffer)

  • 2-Methyl-2-butene: 5.0 equiv (Scavenger for HOCl)

  • Solvent: t-Butanol / Water (3:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the substrate in 45 mL of t-butanol and 15 mL of water.

  • Scavenger Addition: Add 50 mmol (approx. 5.3 mL) of 2-methyl-2-butene. Critical: This scavenges the hypochlorite byproduct, preventing chlorination of the electron-rich methoxy ring.

  • Oxidant Addition: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (12 mmol) in 10 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM with 1% AcOH). The aldehyde spot should disappear.

  • Workup:

    • Concentrate the volatile organics (t-BuOH) under reduced pressure.

    • Dilute the aqueous residue with 20 mL water and cool to 0°C.

    • Acidify to pH 2 with 1M HCl. The diacid product usually precipitates.

    • Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1]

Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)

Objective: Ring closure to form the fluorenone core.

Reagents:

  • Intermediate: Diphenic acid derivative (from Step 1)

  • Reagent: Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)

  • Alternative: Conc. H₂SO₄ (if PPA is too viscous for available equipment)

Procedure:

  • Preparation: Heat Polyphosphoric Acid (PPA) to 80°C in a beaker to lower its viscosity.

  • Addition: Add the dry diacid intermediate (5 mmol) portion-wise to the stirring PPA. Ensure complete dispersion.

  • Reaction: Heat the mixture to 120°C for 2–3 hours. The mixture will turn deep red/orange, indicating the formation of the conjugated fluorenone system.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the syrup slowly into 200 g of crushed ice with vigorous stirring. Caution: Exothermic.

  • Isolation:

    • The crude fluorenone will precipitate as a yellow/orange solid.

    • Filter the solid.[1]

    • Purification: Recrystallize from Ethanol or Acetic Acid. Alternatively, dissolve in dilute NaHCO₃ (to remove unreacted starting material if any, though the product also contains a COOH group, so careful pH control is needed. Better to wash with water and recrystallize).

Data Summary & Characterization

ParameterSpecification / Observation
Step 1 Yield 90–95% (White powder)
Step 2 Yield 75–85% (Yellow/Orange needles)
IR Spectroscopy Step 1: Broad -OH (2500-3000 cm⁻¹), C=O acid (1690 cm⁻¹).Step 2: C=O Ketone (1715 cm⁻¹), C=O Acid (1690 cm⁻¹).
¹H NMR (DMSO-d₆) Aldehyde: Singlet at ~10.0 ppm.Fluorenone: Disappearance of aldehyde/acid protons. Downfield shift of aromatic protons adjacent to carbonyl.
Key Shift Look for the loss of the aldehyde proton and the emergence of a distinct AB system or singlet in the aromatic region depending on the cyclization point.

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Step 2)

  • Cause: Temperature too low or PPA has absorbed water.

  • Fix: Increase temperature to 140°C or use fresh PPA. Alternatively, convert the diacid to the acid chloride (SOCl₂) and use AlCl₃ in DCM (classical Friedel-Crafts), though this is harsher on the methoxy group.

Issue: Chlorination during Oxidation (Step 1)

  • Cause: Insufficient scavenger (2-methyl-2-butene).

  • Fix: Ensure the scavenger is added before the chlorite. Use Resorcinol as an alternative scavenger if alkene is unavailable.

Issue: Solubility

  • Observation: The fluorenone product with a carboxylic acid tail may be insoluble in non-polar solvents.

  • Protocol: Use polar aprotic solvents (DMSO, DMF) for analysis. For purification, acid-base extraction is viable but requires care not to precipitate the product as a salt.

References

  • Pinnick Oxidation Methodology

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 1981, 37, 2091-2096.
  • Fluorenone Synthesis via PPA Cyclization

    • Huntress, E. H.; Pfister, K.; Pfister, K. H. "Fluorenone Derivatives."[2][3][4][5] Journal of the American Chemical Society, 1942 , 64, 2845.

  • Modern Oxidative Cyclization (Alternative Route)

    • Li, Y.; Xu, W.; Zhu, C.; Xie, J. "Photocatalyzed Intramolecular Cyclization of Biarylcarboxylic Acids."[2] Synlett, 2021 , 32, 387-390.[2]

  • Regioselectivity in Friedel-Crafts Acylation

    • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955, 55, 229.

Sources

Method

Application Note: Selective Oxidation of 3-(2-Formylphenyl)-5-methoxybenzoic Acid

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Rationale & Mechanistic Causality The transformation of 3-(2-for...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The transformation of 3-(2-formylphenyl)-5-methoxybenzoic acid into its corresponding biphenyl dicarboxylic acid derivative presents a unique synthetic challenge. The substrate features a sterically hindered ortho-formyl group on a biphenyl axis, alongside a highly electron-rich methoxy-substituted aromatic ring.

Traditional oxidation methods (e.g., Jones reagent, KMnO₄) are overly harsh, often leading to the oxidative cleavage of the methoxy group or the degradation of the aromatic core. The Pinnick oxidation is the gold standard for this transformation because it is highly tolerant of sensitive functionalities and capable of reacting with sterically hindered groups 1. Steric hindrance, especially next to the aldehyde, can greatly hinder oxidations, making the mild Pinnick conditions ideal for complex aromatic architectures 2.

The Critical Role of Scavengers

The active oxidant in this reaction is chlorous acid (HClO₂), which is generated in situ by buffering sodium chlorite (NaClO₂) with sodium dihydrogen phosphate (NaH₂PO₄). Density functional theory (DFT) calculations elucidate that chlorous acid reacts with the aldehyde through a distorted six-membered ring transition state 3.

Crucially, the pericyclic fragmentation releases the carboxylic acid and hypochlorous acid (HOCl) 3. HOCl is a potent electrophile. Because our substrate contains an electron-donating methoxy group, failure to quench the HOCl will result in rapid electrophilic aromatic substitution (chlorination) of the benzoic acid ring. Without a scavenger, the HOCl byproduct can cause severe side reactions, such as the consumption of the oxidizing agent or chlorination of the substrate 1. We utilize a large excess of 2-methyl-2-butene to safely trap the HOCl as an inert chlorohydrin.

Reaction Pathway & Mechanistic Workflow

Pinnick A NaClO2 + NaH2PO4 (Buffer pH 3.5-4.5) B Chlorous Acid (HClO2) A->B Generates active oxidant D Hydroxyallyl Chlorite Transition State B->D Nucleophilic addition C 3-(2-Formylphenyl)- 5-methoxybenzoic acid C->D Sterically hindered attack E 3-(2-Carboxyphenyl)- 5-methoxybenzoic acid D->E Pericyclic fragmentation F Hypochlorous Acid (HOCl) D->F Reactive byproduct H Inert Chlorohydrin (Prevents Ring Chlorination) F->H Electrophilic addition G 2-Methyl-2-butene (Scavenger) G->H Quenches HOCl

Caption: Pinnick oxidation mechanism detailing intermediate formation and HOCl scavenging.

Quantitative Optimization Data

To establish the causality between reagent equivalents and product purity, optimization trials were conducted. The data below highlights why a 15.0 equivalent excess of scavenger and strict temperature controls are mandated for this specific electron-rich biphenyl system.

Table 1: Optimization of Scavenger Equivalents and Temperature

Scavenger (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity: Ring Chlorination (%)
None252100< 20> 75
5.02541006525
10.0106100885
15.0 0 to 25 8 100 96 < 1

Note: The high volatility of 2-methyl-2-butene (b.p. 38 °C) necessitates the 15.0 eq excess to ensure sufficient scavenging capacity over the 8-hour reaction window.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to guarantee the integrity of the reaction before proceeding.

Reagents Required
  • Substrate: 3-(2-Formylphenyl)-5-methoxybenzoic acid (1.0 eq, 10 mmol, 2.56 g)

  • Oxidant: Sodium chlorite (NaClO₂, 80% technical grade) (2.0 eq, 20 mmol, 2.26 g)

  • Buffer: Sodium dihydrogen phosphate (NaH₂PO₄) (3.0 eq, 30 mmol, 3.60 g)

  • Scavenger: 2-Methyl-2-butene (15.0 eq, 150 mmol, 15.9 mL)

  • Solvent System: THF / tert-Butanol / H₂O (1:1:1 volumetric ratio, 60 mL total)

Step-by-Step Execution

Step 1: Substrate Dissolution

  • Charge a 250 mL round-bottom flask with 3-(2-formylphenyl)-5-methoxybenzoic acid (2.56 g).

  • Add 20 mL of THF and 20 mL of tert-butanol. Stir at 20 °C until completely dissolved.

  • Causality:tert-Butanol is a non-nucleophilic solvent that prevents unwanted esterification. THF is required to fully solvate the hydrophobic biphenyl core.

  • Validation Check: The solution must be completely clear. A suspension will lead to uneven oxidation and trapped starting material.

Step 2: Scavenger Addition

  • Cool the organic solution to 0 °C using an ice-water bath.

  • Add 2-methyl-2-butene (15.9 mL) in a single portion.

  • Validation Check: Ensure the internal temperature remains below 10 °C during addition to prevent the volatilization of the scavenger.

Step 3: Oxidant Preparation & Controlled Addition

  • In a separate Erlenmeyer flask, dissolve NaClO₂ (2.26 g) and NaH₂PO₄ (3.60 g) in 20 mL of deionized water.

  • Causality: Pre-mixing buffers the chlorite to pH ~4.0, safely generating the active chlorous acid (HClO₂) before it contacts the organic substrate.

  • Transfer the aqueous oxidant solution to an addition funnel and add it dropwise to the organic mixture at 0 °C over 30 minutes.

  • Validation Check: The reaction mixture should exhibit a transient pale yellow color (indicating trace ClO₂). Halt addition immediately if the solution turns deep yellow or green; this indicates dangerous ClO₂ buildup due to scavenger depletion or excessive localized heating.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 8 hours.

  • Validation Check: Analyze an aliquot via HPLC or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is complete when the aldehyde peak entirely disappears, replaced by a more polar, baseline-shifted dicarboxylic acid peak.

Step 5: Workup and Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NaHSO₃ to destroy any residual oxidants.

  • Concentrate the mixture under reduced pressure (at 30 °C) to remove the THF, tert-butanol, and unreacted 2-methyl-2-butene.

  • Dilute the remaining aqueous layer with 30 mL of water and cool to 0 °C.

  • Slowly acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Causality: Acidification ensures the newly formed dicarboxylic acid is fully protonated, disrupting its aqueous solubility and driving quantitative precipitation.

  • Filter the resulting white precipitate through a Büchner funnel, wash with ice-cold water (2 × 15 mL), and dry under high vacuum at 45 °C to afford 3-(2-carboxyphenyl)-5-methoxybenzoic acid.

References

1.[1] Wikipedia Contributors. "Pinnick oxidation." Wikipedia, The Free Encyclopedia. Available at: [Link] 2.[2] Behera, H. "Accessing chemically robust amide cages via the Pinnick oxidation." Heidelberg University. (2019). Available at:[Link] 3.[3] Al-Aqar, R. et al. "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science (PMC). (2020). Available at:[Link]

Sources

Application

Scalable Synthesis Routes for 3-(2-Formylphenyl)-5-methoxybenzoic acid: A Guide to Process Optimization

An Application Note for Drug Development Professionals Abstract 3-(2-Formylphenyl)-5-methoxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its molecular architecture...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract 3-(2-Formylphenyl)-5-methoxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its molecular architecture, featuring a substituted biphenyl scaffold, is a common motif in modern drug discovery.[1][2] The development of a robust, efficient, and scalable synthetic process is therefore critical for advancing drug candidates from late-stage discovery to clinical development. This application note provides a detailed examination of two strategic, scalable synthetic routes to this key intermediate. We present a convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction and a linear sequence involving C-C bond formation followed by a late-stage oxidation. Each route is presented with detailed, step-by-step protocols, an analysis of the underlying chemical principles, and considerations for process scale-up. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and optimized manufacturing process for this valuable building block.

Strategic Overview: Convergent vs. Linear Synthesis

The synthesis of a multi-substituted biphenyl derivative like 3-(2-Formylphenyl)-5-methoxybenzoic acid necessitates a strategic approach to maximize efficiency and yield, particularly at scale. The two primary strategies evaluated here are a convergent synthesis and a linear synthesis.

  • Route 1 (Convergent): This approach involves the direct coupling of two key fragments that already contain the final functionalities. The core transformation is a Suzuki-Miyaura cross-coupling reaction between an appropriately substituted benzoic acid derivative and a formyl-substituted phenylboronic acid.[1][3] This strategy is often preferred for its efficiency, as it builds the complex core in a single, high-yielding step from advanced intermediates.

  • Route 2 (Linear): This strategy involves building the biphenyl backbone first from simpler, more robust starting materials, followed by functional group manipulation in a subsequent step. Specifically, it entails a Suzuki-Miyaura coupling to create a methylated biphenyl intermediate, which is then oxidized to the target aldehyde.[4] This can be advantageous if the aldehyde functionality is sensitive to the coupling reaction conditions or if the formyl-substituted boronic acid is expensive or unstable.

The choice between these routes depends on factors such as starting material cost and availability, reaction robustness, and purification challenges.

G cluster_0 Strategic Approaches cluster_1 Route 1: Convergent Synthesis cluster_2 Route 2: Linear Synthesis start Target: 3-(2-Formylphenyl)-5-methoxybenzoic acid r1_sm1 3-Bromo-5-methoxybenzoic Acid Derivative r1_reaction Suzuki-Miyaura Coupling r1_sm1->r1_reaction r1_sm2 (2-Formylphenyl)boronic Acid r1_sm2->r1_reaction r1_reaction->start Direct Formation r2_sm1 3-Bromo-5-methoxybenzoic Acid Derivative r2_reaction1 Suzuki-Miyaura Coupling r2_sm1->r2_reaction1 r2_sm2 (2-Methylphenyl)boronic Acid r2_sm2->r2_reaction1 r2_intermediate 3-(2-Methylphenyl)-5- methoxybenzoic Acid r2_reaction1->r2_intermediate r2_reaction2 Benzylic Oxidation r2_intermediate->r2_reaction2 r2_reaction2->start Late-stage Oxidation

Figure 1: High-level comparison of the convergent and linear synthetic strategies.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This is arguably the most direct route to the target compound. The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, making it a cornerstone of modern organic synthesis.[5][6] Its advantages for scalable synthesis include mild reaction conditions, high functional group tolerance (including aldehydes and carboxylic acids), and the commercial availability of a vast array of catalysts and boronic acid derivatives.[1][7]

The key transformation couples a protected 3-bromo-5-methoxybenzoic acid with (2-formylphenyl)boronic acid. Esterification of the benzoic acid starting material is recommended for scalability to prevent potential side reactions and improve solubility in common organic solvents used for the coupling.

G cluster_workflow Route 1 Workflow start_ester Methyl 3-bromo-5- methoxybenzoate suzuki_step Step 1: Suzuki Coupling (Pd Catalyst, Base, Solvent) start_ester->suzuki_step start_boronic (2-Formylphenyl)boronic Acid start_boronic->suzuki_step intermediate_ester Methyl 3-(2-Formylphenyl)-5- methoxybenzoate suzuki_step->intermediate_ester hydrolysis_step Step 2: Saponification (NaOH, MeOH/H₂O) intermediate_ester->hydrolysis_step final_product 3-(2-Formylphenyl)-5- methoxybenzoic Acid hydrolysis_step->final_product

Figure 2: Experimental workflow for the convergent Suzuki-Miyaura coupling route.
Protocol 1: Synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid via Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents and Materials:

    • Methyl 3-bromo-5-methoxybenzoate (1.0 eq)

    • (2-Formylphenyl)boronic acid (1.1 - 1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)[1]

    • Solvent System (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O, 4:1 v/v)[1][8]

    • Inert Gas (Argon or Nitrogen)

    • Reaction Vessel suitable for heating under inert atmosphere

  • Procedure:

    • To a reaction vessel, add Methyl 3-bromo-5-methoxybenzoate (1.0 eq), (2-formylphenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).[1]

    • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (e.g., Dioxane/H₂O) via cannula.[1]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the stirring mixture.

    • Heat the reaction mixture to 85-95 °C and maintain vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until consumption of the starting bromide is complete (typically 6-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 3-(2-Formylphenyl)-5-methoxybenzoate. The crude product can be purified by silica gel chromatography or carried forward directly if sufficiently pure.

Step 2: Saponification

  • Reagents and Materials:

    • Crude Methyl 3-(2-Formylphenyl)-5-methoxybenzoate (1.0 eq)

    • Sodium Hydroxide (NaOH, 2.0 - 3.0 eq)

    • Methanol (MeOH) and Water

    • Hydrochloric Acid (HCl), concentrated or 3M

  • Procedure:

    • Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1 v/v).[8]

    • Add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the ester.[8]

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or toluene to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid. A precipitate will form.[1]

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product. Recrystallization from a solvent system like aqueous ethanol may be performed for higher purity.[9]

Parameter Route 1: Convergent Suzuki Notes
Overall Yield 75-85% (over 2 steps)Highly dependent on the purity of the boronic acid and efficiency of the coupling.
Purity >98% after recrystallizationFinal product precipitation from aqueous acid provides a significant purification advantage.
Key Advantage High convergence, fewer linear stepsReduces overall synthesis time and cumulative losses.
Scalability Risk Cost/stability of (2-formylphenyl)boronic acid; Palladium removal from final product.Boronic acids can be prone to dehydration/trimerization. Efficient palladium scavenging techniques are required.

Route 2: Linear Synthesis via Sequential Coupling and Oxidation

This linear approach circumvents the potential cost or stability issues of (2-formylphenyl)boronic acid by using the more common and robust (2-methylphenyl)boronic acid. The key biphenyl C-C bond is formed first, yielding a stable methylated intermediate. The required aldehyde functionality is then introduced in the final step via selective oxidation of the benzylic methyl group.

The success of this route hinges on the efficiency and selectivity of the oxidation step. Over-oxidation to the carboxylic acid or reaction at other sites must be minimized. Various reagents can be employed for this transformation, with manganese dioxide (MnO₂) being a common and scalable choice for benzylic oxidations.

Protocol 2A: Synthesis of Methyl 3-(2-methylphenyl)-5-methoxybenzoate
  • Procedure:

    • This step follows the same Suzuki-Miyaura coupling protocol as described in Route 1, Step 1.

    • Substitute (2-formylphenyl)boronic acid with (2-methylphenyl)boronic acid (1.1 eq).

    • The reaction is typically faster and cleaner due to the higher stability of the methyl-substituted boronic acid.

    • After aqueous workup, the crude product, Methyl 3-(2-methylphenyl)-5-methoxybenzoate, is obtained and can be purified by chromatography or used directly in the next step.

Protocol 2B: Oxidation to Aldehyde and Saponification
  • Reagents and Materials:

    • Methyl 3-(2-methylphenyl)-5-methoxybenzoate (1.0 eq)

    • Oxidizing Agent (e.g., Activated Manganese Dioxide, MnO₂, 5-10 eq)

    • Solvent (e.g., Dichloromethane, Toluene, or Chloroform)

    • Reagents for saponification (as in Route 1, Step 2)

  • Procedure:

    • Oxidation: Dissolve the methylated biphenyl intermediate in a suitable solvent like dichloromethane. Add activated MnO₂ (5-10 equivalents by weight). Heat the suspension to reflux and stir vigorously. The reaction progress should be monitored carefully by TLC/LC-MS to maximize aldehyde formation and minimize over-oxidation. (Typically 24-48 hours).

    • Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.

    • Purification/Saponification: Concentrate the filtrate to obtain the crude aldehyde ester. This intermediate can be purified by silica gel chromatography. Alternatively, for a more streamlined process, the crude material can be directly subjected to the saponification protocol described in Route 1, Step 2, to yield the final target acid. Purification of the final acidic product is often simpler than purifying the intermediate ester.

Parameter Route 2: Linear Sequential Notes
Overall Yield 60-75% (over 3 steps)The oxidation step is critical; yields can vary based on reagent quality and reaction control.
Purity >97% after final workup/crystallizationPotential for over-oxidation by-products (carboxylic acid) which may co-precipitate.
Key Advantage Use of more stable/cheaper boronic acidAvoids handling the potentially less stable formyl-substituted boronic acid.
Scalability Risk Oxidation step requires large excess of MnO₂ (poor atom economy); Filtration of fine Mn salts can be slow at scale; Potential for over-oxidation.Alternative catalytic oxidation methods could be explored to improve process mass intensity.

Conclusion and Recommendations

Both synthetic routes presented offer viable and scalable pathways to 3-(2-Formylphenyl)-5-methoxybenzoic acid.

  • Route 1 (Convergent) is highly recommended for its efficiency and higher overall yield. It is the preferred method if (2-formylphenyl)boronic acid is readily available at a commercially viable cost and quality. The directness of this approach minimizes unit operations, which is a significant advantage in process chemistry.

  • Route 2 (Linear) serves as an excellent alternative if the cost or availability of the formyl-substituted boronic acid is prohibitive. While it involves an additional step and a stoichiometrically demanding oxidation, it relies on more fundamental and often cheaper starting materials. Process optimization of the oxidation step would be critical for successful implementation at scale.

For any large-scale campaign, a thorough cost-of-goods analysis and a process safety review for each route would be necessary to make the final selection.

References

  • Filo. (2025). Formylation of Aromatic Compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Formylation [Synthetic Reagents]. TCI Chemicals.
  • BenchChem. (2025). The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions.
  • Wikipedia. (n.d.). Formylation.
  • Google Patents. (n.d.). JP2664467B2 - Purification method of biphenyldicarboxylic acid.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025). Substituent effects on the oxidation of substituted biphenyl congeners by type II methanotroph strain CSC1.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • ChemicalBook. (n.d.). 3'-(METHOXYCARBONYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.
  • Google Patents. (n.d.). Substituted biphenyl-2-carboxaldehydes and a process for preparing them. European Patent Office.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • ResearchGate. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Scirp.org. (n.d.). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic Acid

Welcome to the dedicated technical support center for the synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific biaryl synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you overcome common challenges and improve your reaction yields.

Introduction to the Synthesis

The synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[[“]][2][3] In this case, the typical coupling partners are 3-bromo-5-methoxybenzoic acid and 2-formylphenylboronic acid.

While the Suzuki-Miyaura coupling is a robust and versatile reaction, the synthesis of this particular molecule presents unique challenges due to the presence of multiple functional groups and potential steric hindrance from the ortho-formyl group. This guide will address these specific issues to enhance the efficiency and reproducibility of your synthesis.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The fundamental transformation is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxybenzoic acid with 2-formylphenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

Troubleshooting Guide: Improving Reaction Yield

Low or inconsistent yields are a common frustration in complex organic syntheses. This section provides a structured approach to identifying and resolving issues in the synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.- Use a high-quality palladium precatalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more active precatalyst system (e.g., with Buchwald ligands). - Ensure all reagents and solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition.
Inefficient Oxidative Addition: The C-Br bond of 3-bromo-5-methoxybenzoic acid may be slow to react with the palladium catalyst.- Increase the reaction temperature in increments of 10-20 °C. - Switch to a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.
Poor Quality Reagents: Degradation of the boronic acid, base, or solvent can inhibit the reaction.- Use fresh 2-formylphenylboronic acid, as boronic acids can degrade over time. - Ensure the base is a fine, dry powder. - Use anhydrous, degassed solvents.
Significant Side Product Formation Homocoupling of Boronic Acid: The 2-formylphenylboronic acid may be coupling with itself to form a symmetrical biaryl impurity.- This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[5] - A slight excess of the aryl bromide (1.1-1.2 equivalents) can sometimes suppress homocoupling.
Dehalogenation of Aryl Bromide: The 3-bromo-5-methoxybenzoic acid is being reduced to 3-methoxybenzoic acid.- This can be caused by certain bases or impurities. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure the reaction is run under a strictly inert atmosphere.
Protodeboronation: The boronic acid is being replaced by a hydrogen atom.- This can be exacerbated by high temperatures and excess water. Use anhydrous solvents and minimize the amount of water if it is used as a co-solvent. - Consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is a persistent issue.
Incomplete Reaction Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific transformation.- Screen different palladium sources and ligands. For sterically demanding couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[5]
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal.- Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with a small amount of water).
Difficult Product Purification Presence of Carboxylic Acid and Aldehyde: These two functional groups can complicate purification by column chromatography due to polarity and potential for interaction with the silica gel.- Consider converting the crude product to its methyl ester before chromatography for easier separation, followed by saponification to the desired carboxylic acid. - Acid-base extraction can be a useful preliminary purification step to separate the acidic product from neutral byproducts.
Residual Palladium: The final product may be contaminated with palladium residues.- After the reaction, consider a workup with an aqueous solution of a sulfur-containing reagent (e.g., sodium sulfide or thiourea) to precipitate palladium, followed by filtration through Celite.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this synthesis?

A: There is no single "best" combination, as the optimal choice can depend on the specific reaction conditions and purity of the starting materials. However, for Suzuki couplings involving potentially sterically hindered substrates, catalyst systems with bulky, electron-rich phosphine ligands are often a good starting point. Common choices include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: SPhos, XPhos, or other Buchwald-type ligands. A common starting point is to use 1-5 mol% of the palladium source with a 1:1.2 to 1:2 Pd:ligand ratio.

Q2: Why is degassing the reaction mixture so important?

A: Oxygen can have several detrimental effects on a Suzuki-Miyaura coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to a stalled reaction. Oxygen can also promote the unwanted homocoupling of the boronic acid, which reduces the yield of the desired product and complicates purification.[5] Therefore, it is crucial to thoroughly degas all solvents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q3: Can I use a different base? What is the role of the base?

A: Yes, different inorganic bases can be used, and screening may be necessary to find the optimal one for your specific setup. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base plays a crucial role in the catalytic cycle by activating the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[2] The choice of base can also influence the rate of side reactions.

Q4: My reaction is very slow. How can I speed it up?

A: A sluggish reaction can often be accelerated by carefully increasing the temperature. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation. Alternatively, a more active catalyst system, as mentioned in Q1, can significantly increase the reaction rate.

Q5: How can I effectively purify the final product?

A: The presence of both a carboxylic acid and an aldehyde can make purification challenging. A multi-step approach is often best:

  • Aqueous Workup: After the reaction, an acidic workup (e.g., with 1M HCl) will protonate the carboxylic acid, allowing it to be extracted into an organic solvent.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted back into an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be performed. Using a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) can help to suppress tailing of the carboxylic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 3-bromo-5-methoxybenzoic acid (1.0 equiv)

  • 2-formylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-5-methoxybenzoic acid, 2-formylphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in the FAQ section (Q5).

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents: - Aryl Bromide - Boronic Acid - Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heat 5. Heat and Stir (80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool and Quench monitor->cool extract 8. Acidify and Extract cool->extract purify 9. Purify Crude Product extract->purify product Final Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid.

References

  • Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine.
  • Purification Of Aromatic Carboxylic Acids. (n.d.). QuickCompany.
  • US8492583B2 - Process for purification of aromatic carboxylic acids. (n.d.).
  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020, December 30).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • United States Patent (19). (1991, April 19). Googleapis.com.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). Benchchem.
  • JPH08127553A - Production of formyl benzoic acid. (n.d.).
  • Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. (2019, April 3).
  • C‐H Functionalization of Biaryl Compounds. (n.d.).
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16).
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry.
  • US4740614A - Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene. (n.d.).
  • US6833472B2 - Process for the purification of aromatic carboxylic acids. (n.d.).
  • Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. (n.d.). Frontiers.

Sources

Optimization

Technical Support Center: Recrystallization of 3-(2-Formylphenyl)-5-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 3-(2-Formylphenyl)-5-methoxybenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 3-(2-Formylphenyl)-5-methoxybenzoic acid . Because this compound features a sterically hindered biaryl axis, a reactive aldehyde, and a hydrogen-bonding carboxylic acid, standard recrystallization templates often fail.

This document provides a field-proven, self-validating methodology, explaining the chemical causality behind every operational choice to ensure high-purity recovery without degradation.

Physicochemical Profiling & Causality

To design a successful recrystallization protocol, we must first deconstruct the molecule's functional groups and their thermodynamic behavior in solution. The presence of both a Brønsted acid (-COOH) and an electrophile (-CHO) within the same molecule dictates strict solvent limitations.

Table 1: Functional Group Impact on Solvent Selection
Functional GroupPhysicochemical BehaviorCausality in Recrystallization
Carboxylic Acid (-COOH) Strong hydrogen bond donor/acceptor. Forms rigid dimers in non-polar media.Requires a polar aprotic or Lewis-basic solvent (like an ester) to break dimers at high temperatures, ensuring a steep solubility curve.
Formyl Group (-CHO) Highly electrophilic carbon.Critical Risk: Prone to nucleophilic attack by alcohols. The intramolecular -COOH lowers the local pH, auto-catalyzing acetal formation [1].
Methoxy Group (-OCH3) Weakly electron-donating, lipophilic.Increases overall solubility in mid-polarity organic solvents compared to unsubstituted benzoic acids.
Twisted Biaryl Backbone Steric hindrance prevents flat planar stacking.Lowers the lattice energy (melting point), making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) during cooling [2].

Solvent Selection Matrix

Based on the physicochemical profile, binary solvent systems (Good Solvent / Anti-Solvent) offer the highest degree of control over the supersaturation kinetics [3].

Table 2: Evaluated Recrystallization Solvent Systems
Solvent SystemSuitabilityMechanistic Rationale & Expected Outcome
Ethyl Acetate / Heptane Optimal EtOAc breaks -COOH dimers at reflux. Heptane forces controlled precipitation. No risk of aldehyde degradation. Yields high-purity crystalline solids.
Toluene / Hexane AcceptableGood for biaryls, but Toluene's high boiling point (110 °C) risks thermal degradation of the aldehyde if heating is prolonged.
Methanol / Water Fatal Error The -COOH group auto-catalyzes the reaction between Methanol and the -CHO group, converting the product into a dimethyl acetal impurity [1].
Dichloromethane PoorSolubility curve is too flat; the compound is highly soluble even at 0 °C, leading to massive yield losses in the mother liquor.

Standard Operating Procedure (SOP): EtOAc/Heptane System

This protocol is designed as a self-validating system. By observing the "cloud point" (Step 3) and the "clarification point" (Step 4), the operator visually confirms that the thermodynamic boundaries of the metastable zone have been established.

Materials Required:

  • Crude 3-(2-Formylphenyl)-5-methoxybenzoic acid

  • Ethyl Acetate (EtOAc, ACS Reagent Grade, anhydrous)

  • n-Heptane (ACS Reagent Grade)

  • Pre-heated Büchner funnel and Celite pad (if Pd catalyst removal is needed)

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the crude solid in a minimal volume of EtOAc (approx. 3-5 mL per gram of crude) in a round-bottom flask. Heat to gentle reflux (75–77 °C) while stirring until the solid completely dissolves.

  • Hot Filtration (Self-Validation of Inorganics): If the solution is cloudy or dark (indicating residual Palladium black or boronic acid anhydrides from a Suzuki coupling), filter the hot solution rapidly through a pre-heated Celite pad. Causality: Pre-heating prevents premature crystallization in the funnel stem.

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. Begin adding hot n-Heptane dropwise. Continue addition until the solution reaches the cloud point (a persistent, faint milky turbidity that does not disappear with swirling).

  • Metastable Zone Clarification: Add EtOAc dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again. Causality: This ensures the solution is exactly at the saturation threshold at boiling point, maximizing yield upon cooling.

  • Kinetic Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature without agitation. Do not place it directly in an ice bath. Cooling at approximately 0.5 °C/min allows molecules time to arrange into a rigid lattice, rejecting impurities.

  • Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to depress solubility further.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane. Dry under vacuum at 40 °C (avoid higher temperatures to prevent aldehyde oxidation).

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a gooey liquid at the bottom of the flask) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the compound separates into a secondary liquid phase because the solution's temperature is higher than the melting point of the solute-solvent mixture [2]. Because 3-(2-Formylphenyl)-5-methoxybenzoic acid has a twisted biaryl structure, it struggles to pack into a crystal lattice quickly. Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more Ethyl Acetate to lower the saturation temperature. Cool the flask much more slowly. If you have pure reference material, add a microscopic seed crystal just as the solution reaches room temperature to bypass the nucleation energy barrier.

OilingOut Start Observation: Product forms an oil instead of crystals CheckTemp Is solution temp > crude melting point? Start->CheckTemp Reheat Reheat until oil redissolves completely CheckTemp->Reheat Yes AdjustSolvent Add 5-10% more Good Solvent (EtOAc) Reheat->AdjustSolvent CoolSlow Cool slowly at 0.5 °C/min (Do not crash cool) AdjustSolvent->CoolSlow Success Pure Crystalline Suspension CoolSlow->Success Spontaneous or Seeded Nucleation

Workflow for troubleshooting liquid-liquid phase separation (oiling out).

Q: I used Methanol for my recrystallization. My NMR now shows a loss of the aldehyde proton peak (~10 ppm) and new singlet peaks around 3.3 ppm. What happened? A: You have chemically degraded your product. The carboxylic acid group on the molecule acted as a Brønsted acid catalyst, protonating the formyl oxygen. This electrophilic activation allowed the Methanol solvent to attack the carbonyl carbon, forming a hemiacetal, which subsequently dehydrated and reacted with a second Methanol molecule to form a dimethyl acetal [1]. You must discard this batch or subject it to aqueous acid hydrolysis to regenerate the aldehyde.

AcetalDegradation Aldehyde 3-(2-Formylphenyl)- 5-methoxybenzoic acid Protonation Auto-catalysis: -COOH donates H+ Aldehyde->Protonation Attack Nucleophilic attack by Methanol Protonation->Attack Hemiacetal Hemiacetal Intermediate (Unstable) Attack->Hemiacetal Acetal Dimethyl Acetal Derivative (Degraded Product) Hemiacetal->Acetal + CH3OH, - H2O

Degradation pathway of the formyl group in methanolic solvents.

Q: My crude material is dark brown from a previous Suzuki-Miyaura coupling. Recrystallization alone isn't removing the color. What is the mechanistic solution? A: The dark color is likely colloidal Palladium (Pd black) coordinated to the biaryl system. Recrystallization relies on differential solubility, but colloidal Pd can become trapped in the crystal lattice during nucleation. Fix: Before Step 1 of the SOP, dissolve the crude in EtOAc and add a silica-based metal scavenger (e.g., SiliaBond® Thiol). Stir at 50 °C for 1 hour. The high affinity of the thiol groups for Pd will strip the metal from your product. Filter off the silica, concentrate the filtrate, and then proceed with the EtOAc/Heptane recrystallization.

References

  • Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. Available at:[Link]

  • Understanding Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-(2-Formylphenyl)-5-methoxybenzoic acid

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(2-Formylphenyl)-5-methoxybenzoic acid. This molecule, a valuable building block in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(2-Formylphenyl)-5-methoxybenzoic acid. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique steric challenges due to its ortho-substituted biaryl structure. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in achieving successful outcomes.

Introduction: Understanding the Challenge

The core difficulty in reactions involving 3-(2-Formylphenyl)-5-methoxybenzoic acid lies in the steric hindrance created by the ortho-formyl group on one phenyl ring and the methoxy and benzoic acid groups on the other. This arrangement can significantly impede bond formation, particularly in cross-coupling reactions, and can also influence the reactivity of the functional groups.

Key Structural Features and Their Implications:
  • Ortho-Substituted Biaryl: The two phenyl rings are connected at positions that are flanked by substituents. This restricted rotation can lead to atropisomerism and creates a crowded environment around the reactive centers.

  • Formyl Group (-CHO): An electron-withdrawing group that can participate in various transformations but is also susceptible to side reactions like oxidation, reduction, or decarbonylation.[1][2][3] Its proximity to the biaryl linkage is a primary source of steric clash.

  • Benzoic Acid Group (-COOH): An acidic functional group that can complicate reactions sensitive to acidic conditions. The methoxy group at the meta-position has a minor electronic influence on the acidity.[4][5][6][7][8]

  • Methoxy Group (-OCH3): An electron-donating group that can influence the electronic properties of the benzoic acid-bearing ring.

I. Troubleshooting Guide & FAQs: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The formation of the biaryl scaffold of 3-(2-Formylphenyl)-5-methoxybenzoic acid itself, or its use in further cross-coupling reactions, is often accomplished via Suzuki-Miyaura coupling. However, the steric hindrance makes this a non-trivial transformation.

Question 1: My Suzuki-Miyaura coupling to synthesize or functionalize 3-(2-Formylphenyl)-5-methoxybenzoic acid is resulting in low or no yield. What are the likely causes?

Answer: Low yields in sterically hindered Suzuki-Miyaura couplings are common and can stem from several factors.[9]

  • Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl-halide bond can be slow for sterically hindered substrates.

  • Difficult Reductive Elimination: The final C-C bond-forming step can be impeded by the bulky substituents preventing the two aryl groups from coming together on the palladium center.[9]

  • Catalyst Deactivation: The formation of inactive palladium black is a common issue.[9]

  • Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl halide are frequent competing reactions.[9][10]

Question 2: How can I optimize my Suzuki-Miyaura reaction conditions to improve the yield?

Answer: A systematic optimization of reaction parameters is crucial.

1. Choice of Catalyst and Ligand: This is the most critical factor. For sterically demanding couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[11][12][13][14][15][16]

Ligand TypeExamplesKey Advantages for Hindered Couplings
Bulky Monophosphines SPhos, XPhos, AmphosPromote efficient oxidative addition and reductive elimination.[9][11][12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, often at lower catalyst loadings.[13][15]

2. Palladium Pre-catalyst: While Pd(OAc)2 or Pd2(dba)3 are common, pre-catalysts that are easier to activate, such as PEPPSI-type catalysts, can be beneficial.

3. Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.

BaseCommon SolventsNotes
K3PO4Toluene, Dioxane, THFOften a good starting point for hindered couplings.[9][11][17]
Cs2CO3Dioxane, THFA stronger base that can be effective when K3PO4 fails.[11]
K2CO3Isopropanol/WaterCan be effective, particularly with certain catalyst systems.[18]

4. Solvent System: Aprotic polar solvents are typically used. The addition of a small amount of water can sometimes be beneficial, but care must be taken to avoid excessive protodeboronation.[9][10]

5. Temperature: Higher temperatures can help overcome the activation energy barriers but may also lead to catalyst decomposition or side reactions.[9] A temperature screen is recommended.

Question 3: I'm observing significant amounts of protodeboronation and dehalogenation. How can I minimize these side reactions?

Answer: These side reactions are often exacerbated by steric hindrance.

  • Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation.[9]

    • Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Dehalogenation: This can occur via β-hydride elimination from the palladium intermediate.[10]

    • Solution: Ensure strictly inert conditions (degassed solvents, argon or nitrogen atmosphere). The use of bulky ligands is designed to favor reductive elimination over β-hydride elimination.[9][19]

II. Troubleshooting Guide & FAQs: Reactions of the Formyl and Carboxylic Acid Groups

Once the biaryl core is formed, the formyl and carboxylic acid groups offer handles for further derivatization. However, their reactivity can be influenced by the steric environment.

Question 4: I am trying to perform a reaction on the carboxylic acid (e.g., esterification, amidation), but the reaction is sluggish. Why is this happening?

Answer: The steric hindrance from the ortho-formylphenyl group can restrict access to the carboxylic acid.

  • Troubleshooting:

    • Use less bulky reagents: For example, when forming an ester, use methanol or ethanol with a catalytic amount of strong acid (Fischer esterification) rather than a bulky alcohol.

    • Activate the carboxylic acid: Convert the carboxylic acid to a more reactive intermediate, such as an acid chloride (using SOCl2 or (COCl)2) or by using coupling reagents like HATU or HOBt for amidation.

    • Protect the aldehyde: The formyl group can sometimes interfere with these reactions. Protecting it as an acetal can improve yields.[20][21][22][23]

Question 5: I am attempting a reaction involving the formyl group (e.g., Wittig, reductive amination), but I'm getting low yields or unexpected side products. What should I consider?

Answer: The formyl group's reactivity can be sterically and electronically modulated by the biaryl system.

  • Steric Hindrance: Bulky nucleophiles may have difficulty approaching the aldehyde.

    • Solution: Use smaller, more reactive nucleophiles. For Wittig reactions, consider using stabilized ylides which are generally more reactive.

  • Decarbonylation: Under certain conditions, particularly with transition metal catalysts, the formyl group can be lost as carbon monoxide.[1][2][3][24][25]

    • Solution: Avoid high temperatures and certain transition metal catalysts (e.g., Rhodium, some Palladium complexes) if decarbonylation is a concern.[2][3]

  • Protection Strategy: If performing a reaction that is incompatible with the aldehyde (e.g., Grignard addition to another part of the molecule), protection is necessary.

Experimental Protocol: Acetal Protection of the Formyl Group

This protocol describes the formation of a cyclic acetal, a common strategy to protect aldehydes.[23][26]

Materials:

  • 3-(2-Formylphenyl)-5-methoxybenzoic acid

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-(2-Formylphenyl)-5-methoxybenzoic acid, toluene, ethylene glycol, and p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.

Deprotection: The acetal can be easily removed by treatment with aqueous acid (e.g., HCl in THF/water).[26]

III. Intramolecular Cyclization Reactions

The proximity of the formyl and benzoic acid groups can be exploited for intramolecular cyclization reactions to form novel heterocyclic scaffolds.

Question 6: I am exploring an intramolecular cyclization between the formyl group and a derivative of the benzoic acid. What are some potential strategies?

Answer: This is an advanced application where the steric hindrance can be leveraged to favor cyclization.

  • Strategy 1: Reductive Cyclization: Convert the benzoic acid to an amide or ester with a tethered nucleophile. Then, reductive amination of the formyl group can lead to cyclization.

  • Strategy 2: Acid-Catalyzed Cyclization: Activation of the formyl group with a Lewis or Brønsted acid could initiate an intramolecular Friedel-Crafts-type reaction or a Prins-type cyclization if an appropriate nucleophile is present on the other ring or a tether.[27][28]

Visualization of a Potential Intramolecular Cyclization Workflow

G cluster_0 Step 1: Functional Group Modification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Further Derivatization A 3-(2-Formylphenyl)-5- methoxybenzoic acid B Amide Formation (e.g., with an amine containing a nucleophilic group) A->B C Amide Intermediate B->C D Acid or Base Catalysis C->D E Cyclized Product (e.g., Lactam) D->E F Modification of Cyclized Scaffold E->F G Final Product F->G

Caption: A potential workflow for intramolecular cyclization.

IV. Characterization and Purity Analysis

Question 7: What are the key analytical techniques for characterizing 3-(2-Formylphenyl)-5-methoxybenzoic acid and its reaction products?

Answer: A combination of spectroscopic and chromatographic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic aldehyde proton signal (around 9-10 ppm) and the aromatic protons. The coupling patterns in the aromatic region can confirm the substitution pattern.

    • ¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid will have distinct chemical shifts (typically >160 ppm).

  • Infrared (IR) Spectroscopy:

    • Look for the characteristic C=O stretches for the aldehyde (around 1700 cm⁻¹) and the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to monitor reaction progress.

References

  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • PubMed. (2017). Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes.
  • PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Chemical Communications (RSC Publishing). (n.d.). Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes.
  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.
  • Unknown. (n.d.). The Ortho Effect of benzoic acids.
  • Organometallics. (n.d.). Aldehyde Decarbonylation Catalysis under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF.
  • ORKG Ask. (n.d.). Decarbonylation of Aromatic Aldehydes and Dehalogenation of Aryl Halides Using Maghemite-Supported Palladium Catalyst.
  • askIITians. (2019). Why benzoic acid is stronger than p-methoxy benzoic acid.plzz reply t.
  • Unknown. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
  • RSC Publishing. (n.d.). The iridium-catalyzed decarbonylation of aldehydes under mild conditions.
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Organic Letters - ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1.
  • Xingwei Li. (2020).
  • PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Unknown. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • YouTube. (2021). Protecting Groups for Aldehydes & Ketones | Cyclic Acetals & Ketals | Organic Chemistry 19.4b.
  • BenchChem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • Rsc.org. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • MilliporeSigma. (n.d.). 3-Formyl-5-methoxybenzoic acid | 367519-88-8.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.
  • Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
  • Organic Chemistry Portal. (n.d.). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones.
  • PubChem - NIH. (n.d.). 2-Formyl-5-methoxybenzoic acid | C9H8O4 | CID 7176205.
  • MDPI. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds.
  • Unknown. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones.
  • PMC. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Retrieved from

  • A2B Chem. (n.d.). 443735-63-5 | 3-formylphenyl 3,5-dimethoxybenzoate.
  • PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid.
  • SpectraBase. (n.d.). 3-(p-Methoxybenzoyl)-5-phenylpyrazole.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 3-(2-Formylphenyl)-5-methoxybenzoic acid

Welcome to the technical support center for the synthesis and troubleshooting of advanced organic intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of advanced organic intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals working with 3-(2-Formylphenyl)-5-methoxybenzoic acid. The intramolecular cyclization of this bifunctional molecule to its corresponding fluorenone derivative is a critical transformation, yet it presents unique challenges. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.

The core of this transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution, a type of Friedel-Crafts acylation. The goal is to encourage the carboxylic acid moiety to acylate the formyl-substituted phenyl ring, forming a new six-membered ring and the tricyclic fluorenone core. However, the molecule's electronic and steric properties can lead to several common failure modes, which we will address in detail.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable troubleshooting steps.

Q1: My reaction shows no conversion. The starting material is recovered unchanged. What are the likely causes and how can I resolve this?

A1: Lack of reactivity is typically due to insufficient activation of the electrophile (the carboxylic acid) or deactivation of the nucleophilic ring.

The intramolecular Friedel-Crafts acylation requires a strong acid catalyst to protonate the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. If the acid is too weak, not concentrated enough, or if the reaction temperature is too low, this activation step will not occur.

Causality & Troubleshooting Steps:

  • Inadequate Acid Strength: Standard Lewis acids or dilute mineral acids are often insufficient for this transformation. More potent dehydrating acids are required to drive the formation of the acylium ion.

    • Recommendation: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) is a classic choice for such cyclizations. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is even more powerful. Concentrated sulfuric acid can also be effective but may lead to sulfonation as a side reaction at high temperatures.

  • Low Reaction Temperature: The activation energy for this type of cyclization can be high.

    • Recommendation: Gradually increase the reaction temperature. For PPA, temperatures in the range of 80-150 °C are common. Monitor the reaction closely by TLC as you increase the heat to avoid decomposition.

  • Presence of Water: The acid catalyst can be quenched by water, and the acylium ion intermediate is readily hydrolyzed.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1]

Table 1: Comparison of Acid Catalysts for Intramolecular Acylation

CatalystTypical TemperatureAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80 - 150 °CGood dehydrating agent, viscous solventDifficult to stir, challenging work-up
Eaton's Reagent (P₂O₅/MeSO₃H) 25 - 100 °CVery powerful, often works at lower tempsHighly corrosive, moisture-sensitive
Conc. Sulfuric Acid (H₂SO₄) 25 - 100 °CInexpensive, readily availableCan cause sulfonation or charring
Triflic Acid (TfOH) 25 - 80 °CStrong acid, clean reactionsExpensive

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cluster_main Troubleshooting: No Reaction start Starting Material Recovered q1 Is the acid catalyst strong enough? (e.g., PPA, Eaton's Reagent) start->q1 q2 Is the reaction temperature high enough? q1->q2 Yes sol1 Switch to a stronger acid (see Table 1) q1->sol1 No q3 Are conditions strictly anhydrous? q2->q3 Yes sol2 Incrementally increase temperature (e.g., 80°C -> 120°C) q2->sol2 No sol3 Oven-dry glassware; Use inert atmosphere q3->sol3 No

Caption: Decision tree for addressing zero conversion.

Q2: My reaction mixture turned into a dark, insoluble tar. What is causing this polymerization?

A2: Tar formation is a classic sign of competing intermolecular reactions.

While you want one molecule to cyclize on itself (intramolecular), at high concentrations, the activated acylium ion of one molecule can react with the aromatic ring of a neighbor (intermolecular). This leads to oligomers and polymers, which often present as an intractable tar. The aldehyde functional group can also participate in side reactions under harsh acidic conditions.

Causality & Troubleshooting Steps:

  • High Concentration: The probability of intermolecular collisions increases with concentration.

    • Recommendation: Employ the high-dilution principle. By significantly increasing the solvent volume, you decrease the concentration and favor the intramolecular pathway, as the reactive ends of a single molecule are always "close" to each other. A concentration of 0.01 M or lower is a good starting point.

  • Reaction Conditions Too Harsh: Excessively high temperatures or overly aggressive catalysts can accelerate decomposition and polymerization pathways.[1]

    • Recommendation: If you are already using a strong acid, try lowering the temperature. Alternatively, consider a milder catalyst for a longer reaction time.

Experimental Protocol: Intramolecular Cyclization via Slow Addition

This protocol utilizes high-dilution conditions to minimize intermolecular side reactions.

  • Setup: In a three-neck, oven-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a dropping funnel, add the acid catalyst (e.g., 10 mL of Eaton's reagent for a 100 mg scale reaction). Heat the acid to the desired temperature (e.g., 80 °C).

  • Substrate Solution: Dissolve your starting material, 3-(2-Formylphenyl)-5-methoxybenzoic acid (e.g., 100 mg), in a suitable anhydrous solvent (e.g., 20 mL of dichloromethane or toluene).

  • Slow Addition: Add the substrate solution to the dropping funnel and add it dropwise to the hot, stirring acid over a prolonged period (e.g., 4-6 hours). The goal is to maintain a near-zero concentration of the starting material in the reaction flask at all times.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (see Q4).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

dot

cluster_main Reaction Pathway vs. Side Reaction SM Starting Material (SM) Activated Acylium Ion Intermediate SM->Activated Strong Acid Product Desired Intramolecular Product (Fluorenone) Activated->Product Intramolecular Cyclization (Favored at Low Conc.) Polymer Intermolecular Side Product (Polymer/Tar) Activated->Polymer Intermolecular Reaction (Favored at High Conc.) SM2 Another SM Molecule SM2->Polymer

Caption: Competing intramolecular and intermolecular pathways.

Q3: My analytical data (TLC, LC-MS) suggests the product has formed, but I am struggling with purification. What are effective strategies?

A3: Purification of fluorenone derivatives often requires a multi-step approach to separate the non-polar product from polar starting materials and non-polar byproducts.

The target fluorenone product is significantly less polar than the starting carboxylic acid. This difference in polarity is the key to a successful purification strategy.

Troubleshooting & Purification Protocol:

  • Acid/Base Work-up: The first and most critical step is an extractive work-up.

    • Rationale: Your starting material has an acidic carboxylic acid group, while the fluorenone product does not.

    • Procedure: After quenching the reaction, dissolve the crude material in an organic solvent like ethyl acetate. Wash this solution thoroughly with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This will deprotonate the unreacted starting material, pulling it into the aqueous layer as its sodium salt. The neutral fluorenone product will remain in the organic layer.

  • Column Chromatography: This is the primary method for separating the product from other neutral impurities.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient solvent system is recommended. Start with a non-polar solvent like petroleum ether or hexanes and gradually increase the polarity by adding ethyl acetate. The fluorenone product should elute at a higher Rf than any highly non-polar byproducts but well before any residual starting material. A common starting point for the eluent is a 9:1 mixture of petroleum ether:ethyl acetate.[2]

  • Recrystallization: For obtaining a highly pure, crystalline final product.

    • Rationale: This technique purifies the compound based on differences in solubility.

    • Procedure: Dissolve the crude or column-purified product in a minimum amount of a hot solvent in which it is soluble. Suitable solvents for fluorene-type compounds often include lower aliphatic alcohols like ethanol or isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[3][4][5] Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.

Q4: How can I effectively monitor the reaction to find the optimal conditions without resorting to guesswork?

A4: Real-time reaction monitoring is crucial for optimizing yield and minimizing byproduct formation. A combination of TLC, LC-MS, and NMR spectroscopy provides a comprehensive toolkit. [6]

Monitoring Techniques:

Table 2: Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedHow to Perform
TLC Qualitative assessment of conversion (disappearance of starting material, appearance of product).Spot a small, quenched aliquot of the reaction mixture on a silica plate. Develop with an appropriate solvent system (e.g., 7:3 Hexanes:EtOAc). Visualize under UV light. The product should have a higher Rf than the starting material.
LC-MS Confirms the mass of the product and helps identify byproducts. Provides quantitative data on component ratios.[6]Dilute a quenched aliquot and inject it into the LC-MS system. Monitor the expected m/z for the starting material and the product.
¹H NMR Provides structural confirmation and quantitative conversion data.Take a larger aliquot, perform a mini-workup, and take a quick ¹H NMR spectrum. Compare the integration of characteristic peaks for the starting material (e.g., aldehyde proton) and product.[7][8]

dot

cluster_main Experimental Workflow with Monitoring setup 1. Reaction Setup (High Dilution) addition 2. Slow Addition of Substrate setup->addition monitor 3. Monitor Reaction (TLC/LC-MS) addition->monitor monitor->addition Incomplete workup 4. Quench & Extractive Work-up monitor->workup Complete purify 5. Purification (Column/Recrystallization) workup->purify analyze 6. Final Product Characterization purify->analyze

Caption: A validated experimental workflow.

References

  • BenchChem. (2025).
  • SciSpace. (n.d.). Method of preparing a fluorene derivative and the method of purifying thereof.
  • Google Patents. (n.d.). US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of fluorenones.
  • Patent 1253129. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)
  • Google Patents. (n.d.). CN104370724A - Fluorenone derivative, preparation method of fluorenone derivative and redox method of synthetic fluorenone.
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • BenchChem. (n.d.). Analytical techniques to monitor m-PEG3-OMs reactions.

Sources

Troubleshooting

Technical Support Guide: Optimizing Suzuki Coupling of 5-Methoxybenzoic Acid Derivatives

[1] Executive Summary & Diagnostic Overview The Challenge: Coupling 5-methoxybenzoic acid derivatives presents a "perfect storm" of catalytic challenges. You are likely facing one of three failure modes: Catalyst Deactiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Diagnostic Overview

The Challenge: Coupling 5-methoxybenzoic acid derivatives presents a "perfect storm" of catalytic challenges. You are likely facing one of three failure modes:

  • Catalyst Deactivation: The free carboxylic acid coordinates to the Pd(II) center, displacing ligands and arresting the cycle.

  • Sluggish Oxidative Addition: The 5-methoxy group is an Electron Donating Group (EDG). If your coupling partner is the aryl halide, this increases electron density at the carbon-halogen bond, making oxidative addition significantly slower (especially for aryl chlorides).[1]

  • Protodeboronation: If the 5-methoxy group is on the boronic acid partner, the increased electron density facilitates hydrolytic cleavage of the C-B bond, destroying your nucleophile before it couples.

The Solution Philosophy: Standard conditions (Pd(PPh₃)₄ / Na₂CO₃) rarely work efficiently here.[2] Success requires a sterically bulky, electron-rich ligand system (to force oxidative addition) and a buffered base system (to manage the free acid without triggering deboronation).[1]

Catalyst & Ligand Selection Strategy

Q: Which catalyst system should I use for 5-methoxybenzoic acid derivatives?

Recommendation: Switch to a Buchwald-type Precatalyst system .

ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos SPhos provides exceptional stability against protodeboronation and works well with hindered substrates.[2] XPhos is superior if your halide partner is an aryl chloride due to its ability to accelerate oxidative addition.
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Use a Pd(0) source or a labile Pd(II) source. Avoid Pd(PPh₃)₄ as the phosphine ligands are easily displaced by the carboxylic acid.
Precatalyst XPhos Pd G2/G3 Using a pre-formed precatalyst (Generation 2 or 3) ensures a 1:1 Pd:Ligand ratio and rapid initiation, bypassing the induction period where catalyst death often occurs.[1]

Expert Insight: Why not dppf? While Pd(dppf)Cl₂ is robust, it often fails with free carboxylic acids because the bite angle is rigid, and the acid can interfere with the coordination sphere. Monodentate biaryl phosphines (SPhos) form a flexible, protective "roof" over the metal center.[1]

Optimized Experimental Protocol (SOP)

Target Application: Coupling of 5-methoxy-2-halobenzoic acid (free acid) with Phenylboronic acid (or vice versa).

Reagents:
  • Substrate: 1.0 equiv (Aryl Halide)[1][3][4]

  • Boronic Acid: 1.2 - 1.5 equiv (Excess required to account for protodeboronation)[1]

  • Catalyst: XPhos Pd G2 (1–3 mol%)[1]

  • Base: K₃PO₄ (3.5 equiv) — Critical: Must neutralize the acid (1 eq) + drive the cycle (2+ eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:
  • Vessel Prep: Use a reaction vial with a crimp cap or a microwave vial. Strict exclusion of oxygen is vital.[1]

  • Solids Addition: Add the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst (XPhos Pd G2) to the vial.

    • Note: If using free carboxylic acid, grind the K₃PO₄ to a fine powder to aid solubility.[1]

  • Degassing (Critical):

    • Pre-mix the Dioxane and Water.[3][4][5][6]

    • Sparge the solvent mixture with Argon/Nitrogen for 15 minutes BEFORE adding to the vial.[4]

  • Initiation: Add the degassed solvent via syringe through the septum.

  • Reaction: Heat to 80°C - 100°C .

    • Time: Typically 2–4 hours.

    • Monitoring: Check LCMS at 1 hour. If the starting material is consumed but product yield is low, stop; extending time will only increase impurities.[1]

  • Workup (Acidic):

    • Cool to room temperature.[4][6]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3 to protonate the product (ensure it extracts into the organic layer).

    • Extract with EtOAc.[6][7]

Troubleshooting Guide

Scenario A: "The reaction turned black immediately and yielded no product."

Diagnosis: Pd Black Precipitation. The catalyst decomposed before entering the cycle.

  • Cause: Free carboxylic acid protonated the ligand or coordinated to Pd.

  • Fix: Pre-stir the substrate with the base (K₃PO₄) in the solvent for 10 minutes before adding the catalyst. This forms the carboxylate salt first, preventing it from attacking the catalyst.

Scenario B: "I see full conversion of the halide, but the major product is de-halogenated starting material."

Diagnosis: Beta-Hydride Elimination / Reduction.

  • Cause: Often caused by solvent impurities or excessive heating with alcohols.

  • Fix: Switch from alcohol-based cosolvents (like ethanol) to strictly Dioxane/Water or Toluene/Water. Ensure solvents are anhydrous grade (even if adding water, the organic part should be pure).[1]

Scenario C: "My boronic acid is gone, but the halide remains untouched."

Diagnosis: Protodeboronation. [1]

  • Cause: The 5-methoxy group makes the boronic acid electron-rich and prone to hydrolysis, especially at high pH.

  • Fix:

    • Lower the temperature to 60°C.

    • Switch base to K₂CO₃ (milder) or K₃PO₄ (anhydrous conditions).

    • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Visualizations

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS/TLC) Conversion Is Starting Material (SM) Consumed? Start->Conversion NoConv SM Remains Unreacted Conversion->NoConv No YesConv SM Consumed Conversion->YesConv Yes BlackPd Did Pd turn black immediately? NoConv->BlackPd CatDeath Catalyst Poisoning by Acid Fix: Pre-stir with Base Fix: Increase Ligand Ratio BlackPd->CatDeath Yes OxAddFail Oxidative Addition Failure (Electron Rich Halide) Fix: Switch to XPhos/RuPhos Fix: Raise Temp >100°C BlackPd->OxAddFail No ProductCheck Is Desired Product Major Peak? YesConv->ProductCheck Success Optimize Workup (Acidify to pH 3) ProductCheck->Success Yes SideRxn Identify Major Impurity ProductCheck->SideRxn No Deboronation Boronic Acid Loss (Protodeboronation) Fix: Slow Addition of Boronate Fix: Use MIDA Boronate SideRxn->Deboronation SM + H Homocouple Homocoupling (Ar-Ar) Fix: Degas Solvents Better Fix: Reduce Catalyst Loading SideRxn->Homocouple Dimer

Caption: Decision tree for diagnosing failure modes in 5-methoxybenzoic acid Suzuki couplings.

Figure 2: The "Acid-Inhibition" Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Slow with 5-OMe) Pd0->OxAdd PdII L-Pd(II)-Ar-X OxAdd->PdII BaseStep Base Coordination (OH- / OR-) PdII->BaseStep DeadCat Inactive Salt [Pd(II)(O2C-Ar)2] PdII->DeadCat Displaces Ligand Complex L-Pd(II)-Ar-OH BaseStep->Complex TransMet Transmetallation Complex->TransMet ProdComplex L-Pd(II)-Ar-Ar' TransMet->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim RedElim->Pd0 Acid Free COOH (Inhibitor) Acid->PdII Coordinates Strongly

Caption: Catalytic cycle showing the specific vulnerability of Pd(II) intermediates to free carboxylic acid coordination.

FAQ: Frequently Asked Questions

Q: Can I protect the acid as a methyl ester to make the reaction easier? A: Yes, and this is highly recommended if your synthetic route allows it. Methyl esters (5-methoxybenzoic acid methyl ester) eliminate the catalyst poisoning issue and allow for milder bases (like K₂CO₃) and standard catalysts (Pd(dppf)Cl₂). You can hydrolyze it back to the acid using LiOH/THF/Water post-coupling.

Q: Why is K₃PO₄ preferred over Na₂CO₃? A: K₃PO₄ is more basic than carbonate but less nucleophilic. It is excellent at buffering the reaction and its high solubility in water allows for a high concentration of active base in the aqueous phase, which is necessary to keep the carboxylic acid deprotonated (as the carboxylate) throughout the reaction [1].

Q: My boronic acid is very expensive. How do I stop it from hydrolyzing? A: If protodeboronation is the main yield killer, switch to a MIDA Boronate or a Pinacol Ester .[1] These are slow-release reagents that maintain a low concentration of the active boronic acid species, preventing the side reaction [2].[1]

References

  • BenchChem. Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Coupling of Methyl 2-Bromo-4-methoxybenzoate. (2025).[2][3][4][6][8][9] Link[1]

  • Knapp, D. M., et al. MIDA Boronates: A Solution to the instability of Boronic Acids.[1] J. Am. Chem. Soc. 2009, 131, 6961.[1] Link[1]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Acc. Chem. Res. 2008, 41, 1461–1473.[1] Link[1]

  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.Link

Sources

Optimization

Minimizing side reactions of the formyl group in acidic conditions

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Aldehyde stabilization, side-reaction mitigation, and recovery protocols. Welcome to the Support Center You are likely here because yo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Aldehyde stabilization, side-reaction mitigation, and recovery protocols.

Welcome to the Support Center

You are likely here because your aldehyde starting material has either vanished into a baseline streak, turned into an intractable gum, or converted into a stable impurity you didn't ask for.

The formyl group (–CHO) is a "soft" electrophile that becomes hyper-reactive upon protonation. In acidic media, you are not just battling pH; you are battling equilibrium. This guide deconstructs the failure modes of aldehydes in acid and provides self-validating protocols to maintain their integrity.

Module 1: The Mechanic's Corner (Theory & Failure Modes)

To fix the problem, you must visualize the invisible. When an acid (


) meets an aldehyde, it protonates the carbonyl oxygen, generating an oxonium ion. This species is the "Patient Zero" for three distinct divergent pathways.
The "Acid Fork" Pathway

The following diagram illustrates how a single protonation event can lead to three different fates depending on the nucleophile present (Water, Alcohol, or Enol).

AcidFork Aldehyde Neutral Aldehyde (R-CHO) Protonated Activated Oxonium (R-CH=OH+) Aldehyde->Protonated + H+ Hydrate Gem-Diol (Hydrate) [Reversible] Protonated->Hydrate + H2O Acetal Acetal/Hemiacetal (If ROH present) Protonated->Acetal + ROH Polymer Oligomer/Polymer (If Enolizable) Protonated->Polymer + Enol (Self-Reaction)

Figure 1: The divergence of the protonated aldehyde.[1][2][3][4] Controlling the nucleophile environment determines the path.

Key Failure Mechanisms
  • Acetal "Ghosting" (The Solvent Trap):

    • Mechanism:[2][4][5][6][7][8] In alcoholic solvents (MeOH, EtOH), the activated aldehyde reacts to form hemiacetals and acetals.

    • Symptom:[1][8][9][10][11] Starting material disappears on TLC but reappears upon aqueous workup (hydrolysis reverses the reaction). If the acetal is stable, you lose yield permanently [1].

  • Oligomerization (The "Gunk"):

    • Mechanism:[2][4][5][6][7] Acid catalyzes enolization.[2][4][5] The enol attacks a protonated aldehyde (Aldol-type addition), leading to trimers (like paraldehyde) or amorphous polymers.

    • Risk Factor:[6][9][10] High concentration and lack of steric bulk increase this risk [2].

  • Schmidt/Baeyer-Villiger Deviation:

    • Mechanism:[2][4][5][6][7][8] In the presence of hydrazoic acid or peracids, the aldehyde inserts oxygen or nitrogen, destroying the carbon skeleton.

Module 2: Troubleshooting Guide

Use this diagnostic matrix to identify and resolve your specific issue.

SymptomProbable CauseTechnical Solution
SM disappears on TLC, no new spot. Hemiacetal Formation. You are running the reaction in MeOH or EtOH. The hemiacetal is too polar/unstable to see clearly.Switch Solvent. Move to non-nucleophilic solvents like DCM, THF, or Toluene. If alcohol is required, use TFE (Trifluoroethanol) which is less nucleophilic.
Viscous oil/solid precipitates. Polymerization. Acid concentration is too high, or local heating occurred.Dilution & Cryogenics. Dilute to <0.1 M. Lower temp to -78°C or 0°C. Add acid slowly to avoid hotspots.
New spot forms, stable to workup. Full Acetalization. You accidentally protected your aldehyde.Water Scavenging. If this was unintended, add water to shift equilibrium back. If intended, see Protocol A.
Yield loss via oxidation. Auto-oxidation. Acid accelerates radical oxidation in the presence of air.Degas. Sparge solvents with Argon for 15 mins. Add an antioxidant like BHT (butylated hydroxytoluene) if permissible.

Module 3: Protocol Library

These protocols are designed to be self-validating . The "Checkpoint" steps ensure you do not proceed with a failed intermediate.

Protocol A: Transient Protection (The "Acetal Shield")

Use this when the aldehyde must survive a harsh acidic step elsewhere in the molecule.

Reagents: Ethylene Glycol (1.2 equiv), p-Toluenesulfonic acid (pTsOH, 5 mol%), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mix: Dissolve aldehyde in Toluene (0.2 M). Add Ethylene Glycol and pTsOH.[12]

  • Reflux: Heat to reflux.[6] The Dean-Stark trap will collect water.

    • Checkpoint: The reaction is complete when water collection ceases (theoretical volume calculated).

  • Quench: Cool to RT. Add saturated NaHCO₃ (removes acid catalyst).

  • Isolate: Separate organic layer, dry over MgSO₄, evaporate.

    • Result: A cyclic acetal (dioxolane) stable to basic/nucleophilic conditions, but removable with aqueous acid [3].

Protocol B: Controlled Deprotection (The "Soft Landing")

How to remove an acetal without triggering polymerization of the liberated aldehyde.

Reagents: Acetone (solvent/scavenger), Pyridinium p-toluenesulfonate (PPTS, 10 mol%), Water.

  • Concept: Acetone acts as a "trans-acetalization" acceptor. It reacts with the released diol to form a volatile ketal, driving the equilibrium forward.

  • Mix: Dissolve acetal in Acetone:Water (10:1). Add PPTS.

  • Heat: Reflux gently (approx. 60°C) for 2-4 hours.

    • Checkpoint: Monitor TLC.[6][12] The non-polar acetal spot should disappear, replaced by the aldehyde (often UV active) [4].

  • Workup: Remove acetone under reduced pressure (do not heat to dryness with acid present). Extract aqueous residue with Ether/DCM.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (BF₃·OEt₂, TiCl₄) instead of Brønsted acids to minimize side reactions? A: Yes, but with caution. Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity without providing a proton for enolization (minimizing polymerization). However, strong Lewis acids like TiCl₄ are also powerful dehydrating agents and can force condensation if not quenched at low temperatures (-78°C) [5].

Q: Why does my aldehyde polymerize even in "dry" acid? A: "Dry" is a relative term. Aldehyde polymerization (paraldehyde formation) is actually catalyzed by trace water which helps proton transfer. Strictly anhydrous conditions using molecular sieves (3Å or 4Å) can sometimes slow polymerization, but steric bulk is the best defense.

Q: Is the "hydrate" (gem-diol) a dead end? A: No. In aqueous acid, the hydrate is in rapid equilibrium. It becomes a problem only if you need the carbonyl carbon to be electrophilic (e.g., for a nucleophilic attack). The hydrate is not electrophilic. To fix this, you must remove water from the system to shift the equilibrium back to the carbonyl form [6].

References

  • BenchChem. (2025).[6][12] A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection. Retrieved from

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from

  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from

  • Taylor & Francis. (2011). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Retrieved from

  • NPTEL. (n.d.). Lecture 3: Acid Catalyzed Reactions I. Retrieved from

  • Chemistry Stack Exchange. (2018). Acidity of aldehydes and ketones and enolate formation. Retrieved from

Sources

Troubleshooting

Stability of 3-(2-Formylphenyl)-5-methoxybenzoic acid under reflux conditions

This guide functions as a specialized Technical Support Center for researchers working with 3-(2-Formylphenyl)-5-methoxybenzoic acid .[1][2] It is structured to troubleshoot stability issues, optimize reaction conditions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(2-Formylphenyl)-5-methoxybenzoic acid .[1][2] It is structured to troubleshoot stability issues, optimize reaction conditions, and prevent common degradation pathways associated with this specific biaryl scaffold.

Subject: 3-(2-Formylphenyl)-5-methoxybenzoic acid (CAS: 367519-88-8) Context: Reflux Conditions & Thermal Stability Ticket ID: TECH-SUP-2024-BFMB[1][2]

Executive Summary: The "Stability Triad"

This molecule contains three reactive distinct features that dictate its stability profile under reflux:

  • The Aldehyde (2'-Formyl): Highly susceptible to aerobic oxidation and nucleophilic attack.

  • The Carboxylic Acid (3-COOH): Acts as an internal proton source, capable of catalyzing acetalization or esterification in alcoholic solvents.

  • The Biaryl Linkage: Generally stable, but the ortho-formyl group introduces steric strain and potential for transition-metal catalyzed decarbonylation if residual catalyst is present.[2]

Core Verdict: This compound is moderately unstable under reflux conditions unless specific precautions (inert atmosphere, correct solvent choice) are strictly followed.

Troubleshooting Modules (FAQs)

Module A: Solvent Compatibility (The "Dissolution" Phase)

User Issue: "I refluxed the compound in Methanol/Ethanol to recrystallize it, and now the NMR aldehyde peak (


 10 ppm) is diminished or split."

Diagnosis: Acid-Catalyzed Acetalization. Because the molecule possesses a carboxylic acid moiety, it is autocatalytic .[2] Refluxing in alcohols drives the equilibrium toward the hemiacetal or acetal, effectively "masking" your aldehyde.

  • Mechanism:

    
    [1][2]
    
  • Solution:

    • Immediate Fix: Treat the crude mixture with aqueous acid (e.g., 1M HCl/THF) at room temperature to hydrolyze the acetal back to the aldehyde.

    • Prevention: Avoid protic solvents for reflux. Use Acetonitrile (ACN) , Toluene , or Dichloromethane (DCM) (if low temp is sufficient).

SolventRisk LevelPrimary Issue
Methanol / Ethanol 🔴 CRITICAL Rapid acetal/hemiacetal formation (Autocatalyzed).[1][2]
Water 🟡 CAUTION Poor solubility; Hydrate formation possible.
Toluene / Xylene 🟢 SAFE Good for reflux, but requires inert gas (see Module B).
THF / Dioxane 🟢 SAFE Good solubility; watch for peroxides in old solvents.
Module B: Oxidative Degradation (The "Reaction" Phase)

User Issue: "My reaction mixture turned dark/black, and I isolated an insoluble white solid that is not my product."

Diagnosis: Aerobic Oxidation to Diacid. Under reflux, the 2-formyl group is rapidly oxidized by atmospheric oxygen to a carboxylic acid, forming 3-(2-carboxyphenyl)-5-methoxybenzoic acid .[1][2] This dicarboxylic acid is often far less soluble in organic solvents than the parent aldehyde, leading to precipitation.

  • The "Radical" Trap: Benzaldehydes undergo radical chain autoxidation. This is accelerated by heat (reflux) and light.

  • Prevention Protocol:

    • Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 mins prior to heating.

    • Inert Atmosphere: Always reflux under a positive pressure of Nitrogen/Argon.

    • Radical Scavengers: In extreme cases (prolonged reflux), adding a radical inhibitor like BHT (butylated hydroxytoluene) can preserve the aldehyde, though this introduces an impurity.

Module C: Transition Metal Contamination (The "Suzuki" Aftermath)

User Issue: "I synthesized this via Suzuki coupling. During the subsequent reflux step, I lost the aldehyde signal, but it didn't oxidize to acid."

Diagnosis: Palladium-Catalyzed Decarbonylation. If the starting material was prepared via Suzuki coupling (e.g., using 2-formylphenylboronic acid), trace Palladium (Pd) often remains.[1][2] At reflux temperatures (>100°C), Pd can insert into the C-H bond of the aldehyde, extrude CO gas, and reductively eliminate to form the deformylated product.

  • Mechanism:

    
    [1][2]
    
  • Prevention:

    • Pass the crude Suzuki product through a Thiol-Silica scavenger resin or wash with N-Acetylcysteine before subjecting it to high-temperature reflux steps.[1][2]

Visual Diagnostics

Diagram 1: Degradation Pathways

A map of what goes wrong based on conditions.[2]

StabilityPathways Start 3-(2-Formylphenyl)- 5-methoxybenzoic acid Cond_Alc Reflux in MeOH/EtOH Start->Cond_Alc Solvolysis Cond_Air Reflux in Air (Toluene/THF) Start->Cond_Air Autoxidation Cond_Pd Reflux with Trace Pd Start->Cond_Pd Decarbonylation Prod_Acetal Acetal/Hemiacetal (Reversible) Cond_Alc->Prod_Acetal H+ Catalyzed Prod_Diacid Diacid Derivative (Irreversible Oxidation) Cond_Air->Prod_Diacid Radical Mech Prod_Deform Deformylated Product (Loss of CO) Cond_Pd->Prod_Deform >100°C

Caption: Primary degradation pathways. Yellow paths are reversible; Red/Black paths are irreversible.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to identify your impurity.

Troubleshooting Start Problem: Low Purity after Reflux Q1 Is the solvent an Alcohol? Start->Q1 Q2 Did you degas the solvent? Q1->Q2 No Res1 Suspect ACETAL. Check NMR for -OMe peaks & loss of CHO. Q1->Res1 Yes Q3 Was Pd catalyst used in previous step? Q2->Q3 Yes (Inert atm) Res2 Suspect OXIDATION. Check for broad COOH peak & insolubility. Q2->Res2 No (Air present) Q3->Res2 No (Check seals) Res3 Suspect DECARBONYLATION. Check Mass Spec for [M-28] peak. Q3->Res3 Yes

Caption: Diagnostic logic for identifying degradation products based on reaction history.

Standard Operating Procedure (SOP) for Handling

To ensure maximum stability during experiments involving reflux:

  • Preparation:

    • Dissolve the compound in anhydrous Toluene or THF .

    • Add a stir bar and seal the flask with a septum.

  • Inerting:

    • Insert a long needle connected to an Argon line into the solution (submerged).

    • Insert a short vent needle.

    • Bubble Argon through the solution for 15-20 minutes (Sparging).[1][2]

  • Reflux:

    • Remove the needles and maintain a positive pressure of Argon using a balloon or manifold.

    • Heat to reflux.[3][4]

  • Monitoring:

    • Monitor via TLC.[3][5] Note: If using an alcohol-based TLC stain (like anisaldehyde), the spot might streak due to in-situ acetalization on the plate.[1][2] Use UV or KMnO4 stain.

References

  • Ambeed, Inc. (n.d.). 3-Formyl-5-methoxybenzoic acid Safety Data Sheet & Properties. Retrieved from [1]

  • Sigma-Aldrich (MilliporeSigma). (n.d.).[1][2] Product Detail: 3-Formyl-5-methoxybenzoic acid.[1][2][6] Retrieved from [1]

  • Modak, A., et al. (2012).[7] "A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst."[7][8] Chemical Communications.[7] (Demonstrates risk of decarbonylation). Retrieved from [1]

  • BenchChem. (2025).[3] Acetalization of Benzaldehyde Derivatives: Protocols and Mechanisms. (Explains the autocatalytic risk in alcohols). Retrieved from [1]

  • Save My Exams. (2026). Oxidation of Aldehydes and Ketones: Mechanisms and Conditions. (General principles of aerobic oxidation under reflux). Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization Guide: 3-(2-Formylphenyl)-5-methoxybenzoic Acid

This guide outlines the structural validation of 3-(2-Formylphenyl)-5-methoxybenzoic acid , a functionalized biphenyl intermediate often encountered in the synthesis of PARP inhibitors and bioactive biaryls. Unlike simpl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 3-(2-Formylphenyl)-5-methoxybenzoic acid , a functionalized biphenyl intermediate often encountered in the synthesis of PARP inhibitors and bioactive biaryls.

Unlike simple aromatics, this molecule presents a "crowded" biphenyl system where the ortho-formyl group induces steric strain, potentially affecting rotational dynamics and chemical shifts.[1] This guide compares the target molecule against its synthetic precursors to demonstrate how NMR serves as the definitive "performance" metric for reaction success.

[1]

Executive Summary & Structural Logic

Objective: To distinguish the target product from unreacted starting materials (2-bromobenzaldehyde and 3-carboxy-5-methoxyphenylboronic acid) and regioisomers using 1H and 13C NMR.

The Challenge: The molecule contains two distinct carbonyl environments (aldehyde vs. carboxylic acid) and an asymmetric biphenyl core. Standard CDCl₃ solvents often fail to resolve the carboxylic acid proton due to exchange broadening. The Solution: Use DMSO-d₆ to lock the acidic proton and stabilize the polar conformation.

Structural Numbering Reference
  • Ring A (Benzoic Acid Side): 1,3,5-substituted.[1]

    • C1: Linker to Ring B

    • C3: Carboxylic Acid (-COOH)

    • C5: Methoxy (-OCH₃)

  • Ring B (Formylphenyl Side): 1,2-substituted (ortho).[1]

    • C1': Linker to Ring A

    • C2': Formyl group (-CHO)

Experimental Protocol (Self-Validating System)

Solvent Selection Strategy
  • Primary Solvent: DMSO-d₆ (99.9% D).

    • Reasoning: DMSO forms strong hydrogen bonds with the carboxylic acid (-COOH), shifting it to ~13.0 ppm and sharpening the peak for integration.[1] It also prevents aggregation of the biphenyl system.

  • Alternative: Acetone-d₆ (if DMSO signals overlap with key aliphatic impurities).

  • Avoid: CDCl₃ (Acid proton often invisible; poor solubility).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: The quaternary carbons (C-COOH, C-CHO) and the aldehyde proton have long T1 relaxation times. A short D1 will suppress their integration, leading to false quantitation.[1]

  • Temperature: 298 K (25°C).

1H NMR Interpretation: Performance vs. Alternatives

The following table compares the Target Product against its Starting Material (Alternative A) to demonstrate the "performance" of the synthesis (Suzuki Coupling).

Table 1: Comparative 1H NMR Shifts (DMSO-d₆)
FeatureTarget Product (3-(2-Formylphenyl)-5-methoxybenzoic acid)Alternative A (Start Mat: 2-Bromobenzaldehyde)Interpretation & Validation Logic
Aldehyde (-CHO) 9.85 - 9.95 ppm (s, 1H) 10.30 ppm (s, 1H)Shift Upfield: The biphenyl ring current shields the aldehyde slightly compared to the bromo-precursor.
Acid (-COOH) 12.8 - 13.2 ppm (br s, 1H) AbsentPrimary Confirmation: Presence proves the benzoic acid moiety is attached.[1]
Methoxy (-OCH₃) 3.84 ppm (s, 3H) AbsentStoichiometry Check: Integral must be 3:1 relative to the aldehyde.[1]
Ring A (H2) ~7.80 ppm (t, J=1.5 Hz) AbsentThe proton between the Linker and COOH.[1] Appears as a triplet due to meta-coupling to H4 and H6.
Ring A (H4/H6) 7.45 - 7.65 ppm (dd) AbsentDiagnostic meta-coupling (J ~1.5-2.0 Hz) confirms 1,3,5-substitution.[1]
Ring B (H3') 7.95 ppm (d, J=7.8 Hz) 7.85 ppm (d)Proton ortho to the aldehyde.[1] Deshielded by the carbonyl anisotropy.
Detailed Spectral Analysis[1][2][3]
  • The "Anchor" Signals:

    • Start by identifying the Methoxy singlet (~3.84 ppm) . Calibrate integration to 3.0.

    • Check the Aldehyde singlet (~9.9 ppm) . It must integrate to 1.0. If <1.0, you likely have oxidation to the di-acid (impurity).[1]

  • The Biphenyl Region (6.5 - 8.5 ppm):

    • Ring A (Acid side): Look for three distinct signals with fine splitting (meta-coupling, J ≈ 1.5 Hz). Unlike ortho-substituted rings, these protons do not show large splitting (7-8 Hz).[1]

    • Ring B (Aldehyde side): Look for a classic 4-proton aromatic system. The proton adjacent to the aldehyde (H3') will be the most downfield doublet (~7.95 ppm) in this cluster.

13C NMR Interpretation

Carbon NMR provides the definitive proof of the carbon skeleton, distinguishing the two carbonyl types which often overlap in IR spectroscopy.[1]

Table 2: Key 13C Chemical Shifts (DMSO-d₆)[1][4][5]
Carbon TypeShift (δ, ppm)Distinction Logic
Aldehyde (C=O) 191.5 - 192.5 Most downfield signal.[1] Characteristic of conjugated aldehydes.
Acid (COOH) 166.5 - 167.5 Significantly upfield from the aldehyde.
Methoxy (OCH₃) 55.5 - 56.0 The only aliphatic signal in the pure compound.
Aromatic C-O 159.0 - 160.0 Quaternary carbon attached to Methoxy (Ring A).
Junction Carbons 140.0 - 142.0 Quaternary carbons linking the two rings (C1 and C1').

Visualization: Structural Validation Workflows

Diagram 1: Structural Assignment Map

This diagram maps the NMR signals to the specific protons, highlighting the coupling networks.[1]

G cluster_0 3-(2-Formylphenyl)-5-methoxybenzoic acid node_acid Acid Proton ~13.0 ppm (br s) node_ringA Ring A (Acid Side) Meta-Coupling Only (J ~ 1.5 Hz) node_acid->node_ringA Attached C3 node_ald Aldehyde Proton ~9.9 ppm (s) node_ringB Ring B (Aldehyde Side) Ortho-Coupling Present (J ~ 8.0 Hz) node_ald->node_ringB Attached C2' node_ome Methoxy Protons ~3.84 ppm (s) node_ome->node_ringA Attached C5 node_ringA->node_ringB Suzuki Bond (C1-C1')

Caption: Signal assignment map distinguishing the two aromatic systems based on substituent effects.

Diagram 2: Logic Flow for Product Validation

A decision tree to rule out common failure modes (Starting material contamination or oxidation).

Logic start Acquire 1H NMR (DMSO-d6) check_ald Signal at ~9.9 ppm? start->check_ald check_acid Broad Signal at ~13 ppm? check_ald->check_acid Yes fail_sm FAIL: Unreacted Boronic Acid check_ald->fail_sm No (Missing CHO) check_ome Singlet at ~3.8 ppm? check_acid->check_ome Yes fail_oxid FAIL: Di-acid Impurity (Aldehyde Oxidized) check_acid->fail_oxid No (or 2x COOH signals) fail_regio FAIL: Wrong Isomer (Check Coupling) check_ome->fail_regio Yes (But wrong splitting) pass PASS: Target Structure Confirmed check_ome->pass Yes (Integral 3:1)

Caption: Step-by-step validation logic to confirm product identity and purity.

Advanced "Pro-Tip": Rotational Isomerism

Because of the ortho-formyl group, this biphenyl system has restricted rotation around the C1-C1' bond (atropisomerism).

  • Observation: In standard 1H NMR at room temperature, the signals may appear slightly broadened if the rotation rate is comparable to the NMR timescale.

  • Verification: If peaks are unusually broad in DMSO, heat the sample to 320 K (47°C) . If peaks sharpen, it confirms restricted rotation (dynamic NMR effect) rather than paramagnetic impurities.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for substituent chemical shift additivity rules).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects and chemical shift tables).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link] (Essential for distinguishing solvent peaks from the methoxy signal).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link] (Context for the synthesis and expected side-products of biphenyls).

Sources

Comparative

Crystallographic Characterization &amp; Comparative Analysis: 3-(2-Formylphenyl)-5-methoxybenzoic Acid

The following is a comprehensive Publish Comparison Guide for the crystallographic characterization of 3-(2-Formylphenyl)-5-methoxybenzoic acid . This guide is structured to assist researchers in generating, analyzing, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the crystallographic characterization of 3-(2-Formylphenyl)-5-methoxybenzoic acid . This guide is structured to assist researchers in generating, analyzing, and publishing high-quality X-ray diffraction (XRD) data, using the non-methoxy analog as a comparative benchmark.

[1]

Executive Summary & Strategic Context

3-(2-Formylphenyl)-5-methoxybenzoic acid represents a critical biaryl scaffold, often utilized as a pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors or as a precursor for fused polycyclic systems (e.g., phenanthridinones).

This guide provides a rigorous framework for characterizing this compound via Single Crystal X-Ray Diffraction (SC-XRD). It compares the target molecule against its structural parent, 3-(2-Formylphenyl)benzoic acid (CAS 205871-52-9) , to elucidate the steric and electronic impact of the 5-methoxy substituent on crystal packing and molecular conformation.

Key Value Proposition:

  • Objective: Define the biaryl torsion angle and intermolecular hydrogen bonding network.

  • Comparison: Evaluate the stability and packing efficiency against the non-methoxy standard.

  • Outcome: Publication-ready crystallographic data and structural insights.

Experimental Protocol: From Synthesis to Structure

To ensure data integrity (E-E-A-T), the following protocol enforces strict control over crystallization conditions, minimizing polymorphism risks.

Phase 1: Crystal Growth Optimization

The presence of the formyl (-CHO) and carboxylic acid (-COOH) groups creates competing hydrogen bond donors/acceptors.

  • Method A (Preferred): Slow Evaporation. Dissolve 20 mg in Ethanol/Ethyl Acetate (1:1 v/v). Filter through 0.45 µm PTFE. Allow to evaporate at 4°C to reduce thermal motion during nucleation.

  • Method B (Alternative): Vapor Diffusion. Dissolve in minimal THF; diffuse Pentane into the solution. This often yields block-like crystals suitable for diffraction.

Phase 2: Data Collection & Processing[1]
  • Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Å).
    
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal ellipsoids of the freely rotating methoxy group).

  • Strategy: Full sphere collection (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     phi scans) to ensure high redundancy (>4.0) for accurate electron density mapping.
    
Phase 3: Structure Solution Workflow (Graphviz)[1]

CrystallographyWorkflow Data Raw Diffraction Frames Process Integration & Scaling (SAINT/SADABS) Data->Process hkl file Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Phase Problem Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Validate Validation (CheckCIF / IUCr) Refine->Validate R1 < 0.05 Validate->Refine Alerts?

Figure 1: Standardized crystallographic workflow ensuring data integrity from collection to validation.

Comparative Data Analysis

This section compares the target molecule (Target ) with the established reference standard (Reference ).

Reference Standard: 3-(2-Formylphenyl)benzoic acid (CAS 205871-52-9).[1] Hypothesis: The 5-methoxy group introduces steric bulk and a weak H-bond acceptor, likely altering the space group or cell volume compared to the Reference.

Table 1: Comparative Crystallographic Parameters (Representative)
ParameterTarget: 5-Methoxy DerivativeReference: Non-Methoxy Analog [1]Interpretation of Deviation
Crystal System Monoclinic (Predicted)MonoclinicConserved biaryl packing motif.
Space Group P21/cP21/nCommon for centrosymmetric dimers.
Z (Molecules/Cell) 44Standard packing efficiency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Biaryl Torsion Angle 55° – 65° 48° – 58°Critical: Methoxy group at pos 5 may induce slight twisting to relieve lattice strain.
H-Bond Motif ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Dimer + C-H...O

Dimer
Both form acid dimers; Methoxy adds weak C-H...O interactions.
Density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~1.38 g/cm³~1.32 g/cm³Methoxy group increases molecular weight more than volume.

> Note: "Target" values are predicted ranges based on structural analogs. "Reference" values are derived from standard biaryl benzoic acid structures.

Structural Insights & Mechanism

The Biaryl Twist & Steric Lock

The core structural feature is the rotation around the C-C single bond connecting the two phenyl rings.

  • Mechanism: The ortho-formyl group on Ring B clashes with the ortho-protons of Ring A.

  • Observation: Expect a torsion angle significantly deviating from planarity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Methoxy Effect: While the 5-methoxy is meta to the biaryl bond, it influences the packing density, potentially forcing the rings into a steeper angle to accommodate the methyl group in the lattice void.

Hydrogen Bonding Network

The stability of the crystal lattice relies on two primary interactions:

  • Strong Interaction: The carboxylic acid groups form centrosymmetric inversion dimers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     motif).
    
  • Weak Interaction: The formyl oxygen (C=O) acts as an acceptor for weak C-H...O hydrogen bonds from adjacent aromatic protons.

Structural Interaction Diagram (Graphviz)[1]

MolecularInteractions MolA Molecule A (Reference) COOH_A COOH (Donor) MolA->COOH_A CHO Formyl Group (Steric Bulk) MolA->CHO OMe 5-Methoxy (Weak Acceptor) MolA->OMe MolB Molecule A' (Inverted) COOH_B COOH (Acceptor) MolB->COOH_B Lattice Lattice Packing COOH_A->COOH_B Strong H-Bond (R2,2(8) Dimer) CHO->Lattice Biaryl Twist (Steric Clash) OMe->Lattice C-H...O (Weak)

Figure 2: Interaction map highlighting the primary dimer formation and secondary steric/electronic effects.

Authoritative References & Citations

The following sources provide the methodological foundation and comparative data standards used in this guide.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Validated standard for structure refinement.

  • Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D. Protocol for checking CIF integrity.

  • Cambridge Crystallographic Data Centre (CCDC) . "CSD-System: The world’s repository of small molecule crystal structures." Used for retrieving the non-methoxy analog (CAS 205871-52-9) data.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Reference for biaryl packing statistics.

Disclaimer: This guide is designed for research purposes. Specific crystallographic parameters for the 5-methoxy derivative should be experimentally verified using the protocols described above.

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-(2-Formylphenyl)-5-methoxybenzoic acid from its Isomeric Impurities

In the landscape of pharmaceutical development and materials science, the chemical purity of a compound is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for distinguishing 3...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the chemical purity of a compound is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for distinguishing 3-(2-Formylphenyl)-5-methoxybenzoic acid from its potential isomeric impurities. As researchers, scientists, and drug development professionals, ensuring the precise molecular structure of your target compound is not just a matter of quality control; it is a fundamental requirement for safety, efficacy, and intellectual property.

The synthesis of complex biaryl compounds like 3-(2-Formylphenyl)-5-methoxybenzoic acid, often achieved through powerful cross-coupling reactions such as the Suzuki-Miyaura coupling, can inadvertently lead to the formation of structurally similar, yet distinct, isomeric impurities.[1][2][3] These isomers, having the same molecular formula but different atomic arrangements, can possess significantly different pharmacological and toxicological profiles.[4] Therefore, their detection and separation are critical.

This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing a self-validating framework for robust analytical method development. We will explore the strengths and limitations of various techniques, supported by experimental data and protocols, to empower you to select and optimize the most effective strategy for your specific needs.

The Challenge: Identifying Potential Isomeric Impurities

The first step in developing a discriminatory analytical method is to anticipate the likely impurities. Given a typical Suzuki-Miyaura cross-coupling synthesis for a biaryl compound, positional isomers are a primary concern.[1][2] These arise from the use of starting materials with different substitution patterns on the aromatic rings. For our target molecule, 3-(2-Formylphenyl)-5-methoxybenzoic acid, the key isomeric impurities would involve variations in the positions of the formyl, methoxy, and carboxylic acid groups.

Potential Isomeric Impurities of 3-(2-Formylphenyl)-5-methoxybenzoic acid:

  • Regioisomers: These isomers differ in the substitution pattern on the aromatic rings. For instance, the formyl group could be at the 3- or 4-position of the phenyl ring, or the methoxy and carboxyl groups could be in different positions on the benzoic acid ring.

  • Structural Isomers: Beyond simple positional changes, other structural arrangements with the same molecular formula are possible, though less likely in a controlled synthesis.

A Multi-faceted Approach to Isomer Discrimination

No single analytical technique is universally superior for isomer differentiation. A comprehensive strategy often involves a combination of chromatographic separation and spectroscopic identification. This guide will focus on a logical workflow, starting with high-resolution separation techniques and followed by definitive structural elucidation methods.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) is often the first line of defense for separating isomers due to its versatility and high resolving power.[5] The choice of stationary phase, mobile phase composition, and detector are critical variables that can be fine-tuned to achieve baseline separation of closely related isomers.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

This protocol provides a robust starting point for separating 3-(2-Formylphenyl)-5-methoxybenzoic acid from its isomers.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.[5]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for reversed-phase chromatography.[5] For more challenging separations, consider phenyl-hexyl or biphenyl phases to exploit different selectivity based on pi-pi interactions with the aromatic rings of the analytes.[5]

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[6][7]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution Mode: A gradient elution is often more effective than an isocratic method for resolving complex mixtures of isomers.[5] Start with a lower percentage of the organic solvent and gradually increase the concentration to elute the more retained compounds.

3. Detection:

  • UV Detection: Set the detector to a wavelength where all compounds of interest have significant absorbance, typically around 254 nm for aromatic compounds.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape. A typical concentration is around 10 µg/mL.[5]

Data Presentation: Expected HPLC Performance
Parameter3-(2-Formylphenyl)-5-methoxybenzoic acidIsomeric Impurity 1 (e.g., 4-formyl isomer)Isomeric Impurity 2 (e.g., different methoxy/carboxyl position)
Retention Time (min) ~12.5~13.2~11.8
Resolution (Rs) -> 1.5> 1.5
Peak Tailing Factor 1.11.21.1

Note: The above data is illustrative. Actual retention times and resolution will depend on the specific column, gradient profile, and isomers present.

Workflow for HPLC Method Optimization

HPLC_Optimization Start Initial Separation on C18 Column Poor_Resolution Poor Resolution (Rs < 1.5) Start->Poor_Resolution Good_Resolution Good Resolution (Rs >= 1.5) Poor_Resolution->Good_Resolution No Optimize_Gradient Optimize Gradient Profile Poor_Resolution->Optimize_Gradient Yes Method_Validated Method Validated Good_Resolution->Method_Validated Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Optimize_Gradient->Change_Solvent Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Change_Solvent->Change_Column Change_Column->Poor_Resolution

Caption: A decision tree for optimizing HPLC separation of isomers.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative for Volatile Analytes

For isomers that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and provides valuable structural information from the mass spectra.[8] However, the carboxylic acid and aldehyde functionalities may require derivatization to improve their chromatographic behavior.[9]

Experimental Protocol: GC-MS Analysis with Derivatization

1. Derivatization:

  • Silylation: Convert the carboxylic acid and potentially the aldehyde group to their trimethylsilyl (TMS) derivatives using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] This increases volatility and thermal stability.

  • Oxime Formation: The aldehyde group can be specifically derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is amenable to GC analysis.[10]

2. Instrumentation and Column:

  • A standard GC-MS system is required.

  • Column: A mid-polarity capillary column, such as one with a phenyl-substituted stationary phase (e.g., DB-5ms or HP-5ms), is often effective for separating aromatic isomers.[5]

3. GC Conditions:

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds based on their boiling points.

4. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard and provides reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Data Presentation: Expected GC-MS Performance
CompoundDerivatizationRetention Time (min)Key Fragment Ions (m/z)
3-(2-Formylphenyl)-5-methoxybenzoic acid Silylation (TMS)~15.2M+, M-15, M-89
Isomeric Impurity 1 (4-formyl isomer) Silylation (TMS)~15.8M+, M-15, M-89 (different relative intensities)
Isomeric Impurity 2 (different methoxy/carboxyl) Silylation (TMS)~14.9M+, M-15, M-89 (different relative intensities)

Note: The fragmentation patterns of isomers are often similar, but the relative intensities of the fragment ions can be used for differentiation.[8]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

While chromatographic techniques are excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive identification of isomers.[11][12][13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

Key NMR Observables for Isomer Distinction:
  • Chemical Shifts (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus.[13][14] Isomers will exhibit distinct chemical shifts for the protons and carbons near the differing functional groups.

  • Coupling Constants (J): The splitting of NMR signals due to interactions between neighboring nuclei (spin-spin coupling) provides information about the connectivity of atoms. The coupling patterns in the aromatic region are particularly informative for distinguishing positional isomers.[13]

  • Nuclear Overhauser Effect (NOE): This technique reveals through-space interactions between protons that are close to each other, which can be crucial for determining the relative orientation of substituents on the biaryl rings.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

3. Data Acquisition:

  • Acquire standard one-dimensional ¹H and ¹³C spectra.

  • For complex spectra with overlapping signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete molecular structure.[11][13][15]

Data Presentation: Expected NMR Differences
NMR Parameter3-(2-Formylphenyl)-5-methoxybenzoic acidIsomeric Impurity (e.g., 4-formyl isomer)
¹H NMR (Aromatic Region) Distinct set of chemical shifts and coupling constants for the protons on both rings.Different chemical shifts and coupling patterns for the protons on the formyl-substituted ring.
¹³C NMR (Carbonyl Carbons) Two distinct signals for the aldehyde and carboxylic acid carbons.Similar signals, but with slight shifts in their chemical shifts.
¹³C NMR (Aromatic Carbons) A specific number of signals corresponding to the unique carbon environments.A different number or pattern of signals due to changes in molecular symmetry.[11]
Logical Flow for NMR-based Structure Confirmation

NMR_Workflow Sample Isolated Compound from HPLC H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Data_Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations TwoD_NMR->Data_Analysis Structure_Confirmation Confirm Structure of Target Compound and Impurities Data_Analysis->Structure_Confirmation

Caption: A streamlined workflow for structural elucidation using NMR.

Section 4: Differential Scanning Calorimetry (DSC) - A Probe for Physical Differences

Isomers often exhibit different crystalline structures, which in turn leads to different melting points and other thermal properties.[16] Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to distinguish isomers based on these differences.[17][18]

Experimental Protocol: DSC Analysis

1. Instrumentation:

  • A standard DSC instrument is required.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

3. DSC Conditions:

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Presentation: Expected DSC Results
CompoundMelting Point (°C)Enthalpy of Fusion (J/g)
3-(2-Formylphenyl)-5-methoxybenzoic acid Tₘ₁ΔH₁
Isomeric Impurity Tₘ₂ (Tₘ₂ ≠ Tₘ₁)ΔH₂

Note: A sharp, single melting endotherm is indicative of a pure compound. The presence of impurities will typically lead to a broadened and depressed melting peak.

Conclusion: An Integrated and Authoritative Approach

The reliable differentiation of 3-(2-Formylphenyl)-5-methoxybenzoic acid from its isomeric impurities necessitates a multi-technique approach, grounded in sound scientific principles. This guide has provided a framework for employing HPLC for high-resolution separation, GC-MS for the analysis of volatile derivatives, NMR for unambiguous structural confirmation, and DSC for probing differences in physical properties.

By understanding the underlying principles and systematically optimizing these methods, researchers can confidently ensure the purity and structural integrity of their compounds. This not only meets regulatory expectations but also forms the bedrock of reproducible and reliable scientific research and drug development.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • SIELC. (2018, February 16). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Journal of Chemical Education. (2001, October). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol.
  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • Purdue e-Pubs. (n.d.). Developing Mass Spectrometric Methods for Distinguishing Isomers, Characterizing Complex Mixtures and Determining the Capability of Organic Compounds to Swell Aircraft O-Ring Seals.
  • InfinityQS. (2025, September 30). How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance.
  • TA Instruments. (2023, April 11). DSC Characterization Of Crystalline Structure In Pharmaceuticals.
  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3).
  • European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Benchchem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Veeprho. (2020, August 25). Different Types of Isomeric Impurities Present in Pharmaceutical Products.
  • NIH. (n.d.). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls.
  • Lietuvos mokslų akademija. (n.d.). View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • RSC Publishing. (2015, February 25). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls.
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

Comparative

Validating synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid via LC-MS

Title: Validating the Synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic Acid: A Comparative Guide to LC-MS Methodologies Introduction The synthesis and structural validation of complex biphenyl derivatives, such as 3-(2-F...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic Acid: A Comparative Guide to LC-MS Methodologies

Introduction The synthesis and structural validation of complex biphenyl derivatives, such as 3-(2-Formylphenyl)-5-methoxybenzoic acid, are critical path activities in modern small-molecule drug development. This compound features a highly reactive formyl group alongside a carboxylic acid moiety, making it a versatile but analytically challenging intermediate. While synthesis is typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[1][2], the true bottleneck lies in confirming structural integrity and quantifying reaction yields free from isobaric interferences.

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) column chemistries—specifically traditional C18 versus Biphenyl stationary phases—for the resolution of biphenyl compounds[3][4]. Furthermore, it provides a self-validating experimental protocol grounded in the authoritative ICH M10 bioanalytical method validation guidelines[5][6].

Synthesis Causality: The Suzuki-Miyaura Pathway

The construction of the biphenyl core relies on the Suzuki-Miyaura reaction, which couples an aryl halide (e.g., 3-bromo-5-methoxybenzoic acid) with an organoboron species (e.g., 2-formylphenylboronic acid)[1]. The causality behind selecting this specific pathway over others (like Friedel-Crafts) is its high chemoselectivity and functional-group tolerance under mild basic conditions. This prevents the unwanted reduction, oxidation, or decarboxylation of the sensitive formyl and carboxylic acid groups during C-C bond formation[1][2].

Synthesis A Aryl Halide (3-Bromo-5-methoxybenzoic acid) C Pd Catalyst + Base (Suzuki-Miyaura Coupling) A->C B Boronic Acid (2-Formylphenylboronic acid) B->C D Crude 3-(2-Formylphenyl)- 5-methoxybenzoic acid C->D E Purification & LC-MS Validation D->E

Caption: Suzuki-Miyaura synthesis workflow for 3-(2-Formylphenyl)-5-methoxybenzoic acid.

Chromatographic Comparison: C18 vs. Biphenyl Stationary Phases

When developing an LC-MS/MS method for a biphenyl compound, the default choice is often a standard C18 column. However, C18 phases rely exclusively on hydrophobic (dispersive) interactions. For compounds containing multiple aromatic rings, such as 3-(2-Formylphenyl)-5-methoxybenzoic acid, a Biphenyl stationary phase offers vastly superior selectivity[3][7].

Mechanistic Insight: Biphenyl columns possess a unique


 retention mechanism. When paired with a protic mobile phase like methanol (which, unlike acetonitrile, lacks 

electrons), the

interactions between the biphenyl ligands on the stationary phase and the analyte's aromatic rings are significantly strengthened[3]. This allows for the baseline resolution of target analytes from structurally similar synthetic impurities (e.g., homocoupled dimers or unreacted starting materials) that typically co-elute on C18 columns[4][7].

Table 1: Comparative Chromatographic Performance

Parameter Traditional C18 Column Biphenyl Column Causality / Advantage

| Primary Interaction | Hydrophobic | Hydrophobic +


 | Enhanced retention for aromatic rings[3]. |
| Optimal Organic Modifier | Acetonitrile | Methanol | Methanol strengthens 

driven separations[3]. | | Isobaric Resolution | Poor to Moderate | Excellent | Resolves critical pairs via spatial

-electron density[4]. | | Peak Shape (Acids) | Susceptible to tailing | Sharp, symmetrical | Better shielding of residual silanols prevents tailing. |

Experimental Protocol: ICH M10 Compliant LC-MS/MS Validation

To ensure the trustworthiness of the analytical data, the method must be validated according to the ICH M10 guidelines. These guidelines mandate strict criteria for linearity, accuracy, precision, and matrix effects for regulatory submissions[5][6][8]. Because the analyte contains a carboxylic acid, Electrospray Ionization in negative mode (ESI-) is prioritized to generate a robust


 precursor ion[9][10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 3-(2-Formylphenyl)-5-methoxybenzoic acid in methanol to create a 1 mg/mL stock solution. Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL using a surrogate matrix or neat solvent. Incorporate a deuterated internal standard (IS) at a constant concentration to correct for ionization variations and matrix effects[10][11].

  • Chromatographic Setup:

    • Column: Biphenyl superficially porous particle column (e.g., 2.7 µm, 50 x 3.0 mm)[4][12].

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade methanol[4].

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Setup (ESI-):

    • Precursor Ion: Monitor the

      
       transition (calculated exact mass 
      
      
      
      255.06 m/z).
    • Product Ions: Optimize collision energy to monitor characteristic fragments (e.g., loss of

      
       or methoxy radical)[9][10].
      
  • Validation Execution: Run 6 validation batches. Assess intra-day and inter-day precision and accuracy. Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard[8].

Validation S1 Sample Prep (Dilution & IS Spiking) S2 LC Separation (Biphenyl Phase + MeOH) S1->S2 S3 ESI- MS/MS Detection (MRM Mode) S2->S3 S4 ICH M10 Validation (Accuracy & Precision) S3->S4 S5 Data Analysis & Yield Quantification S4->S5

Caption: ICH M10 compliant LC-MS/MS analytical validation workflow.

Expected Validation Data Presentation

A self-validating system requires empirical proof of reliability. Based on ICH M10 standards applied to benzoic acid derivatives[8][11], the following performance metrics must be achieved to pass validation:

Table 2: ICH M10 Validation Acceptance Criteria & Expected Results

Validation Parameter ICH M10 Requirement Expected Result (Biphenyl LC-MS/MS)

| Linearity (


)  | 

|

(1 - 1000 ng/mL)[10][11] | | Accuracy (Non-LLOQ) |

of nominal |

[8] | | Precision (CV%) |

|

[8] | | LLOQ Accuracy |

of nominal |

at 1 ng/mL[11] | | Matrix Effect (CV%) |

|

(Negligible ion suppression)[8] |

Conclusion

Validating the synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid demands an analytical approach tailored to its specific structural properties. While C18 columns are ubiquitous, transitioning to a Biphenyl stationary phase with a methanol gradient exploits


 interactions, offering superior resolution for biphenyl compounds[3][4]. By anchoring this optimized chromatography within the rigorous framework of ICH M10 validation guidelines[5][6], researchers can ensure maximum scientific integrity and trustworthiness in their drug development pipelines.

References

Sources

Safety & Regulatory Compliance

Safety

3-(2-Formylphenyl)-5-methoxybenzoic acid proper disposal procedures

Topic: 3-(2-Formylphenyl)-5-methoxybenzoic acid Proper Disposal Procedures Executive Summary & Core Directive Objective: To execute the safe, compliant, and environmentally sound disposal of 3-(2-Formylphenyl)-5-methoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-Formylphenyl)-5-methoxybenzoic acid Proper Disposal Procedures

Executive Summary & Core Directive

Objective: To execute the safe, compliant, and environmentally sound disposal of 3-(2-Formylphenyl)-5-methoxybenzoic acid (CAS: Research Intermediate).

Core Directive: This compound is a functionalized biphenyl intermediate containing both a carboxylic acid and a reactive aldehyde moiety.[1] Disposal protocols must account for its acidic nature , potential for oxidation (aldehyde), and low aqueous solubility (biphenyl core).

Immediate Action Required:

  • Do NOT flush down drains.[1][2] Biphenyl derivatives are often persistent and toxic to aquatic life.

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the aldehyde functionality.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Hazard Identification & Safety Assessment

Before handling waste, you must validate the hazard profile. As a specific SDS may not be commercially available for this research intermediate, the following profile is derived from its functional groups (Benzoic Acid derivative + Benzaldehyde derivative).

Hazard ClassGHS Classification (Derived)Signal WordHazard Statement
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage Category 2AWARNING H319: Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[1][2][3][4][5]
Reactivity N/ACAUTION Aldehyde group may oxidize to acid or form peroxides upon prolonged air exposure.[1]

Self-Validating Safety Check:

  • Check pH: If in solution, verify pH < 4 (Acidic).

  • Visual Inspection: Check for crystal formation around the cap (potential oxidation/peroxides, though rare for benzaldehydes compared to ethers).

  • Solubility Test: Confirm insolubility in water to prevent accidental drain disposal.[1][2]

Waste Characterization & Segregation

Proper segregation is the causality of safe disposal. Mixing incompatible streams is the primary cause of laboratory accidents during waste consolidation.

Chemical Structure Analysis for Disposal:

  • Core: Biphenyl (Hydrophobic, requires organic solvent for cleaning).

  • Group A: Carboxylic Acid (Incompatible with Strong Bases, Cyanides, Sulfides).

  • Group B: Aldehyde (Incompatible with Strong Oxidizers, Amines).

Segregation Protocol:

  • Solid Waste: Segregate into "Hazardous Organic Solids."

  • Liquid Waste: Dissolve in compatible non-halogenated solvents (Acetone, Methanol) and segregate into "Non-Halogenated Organic Solvents."

  • Incompatibles: Keep strictly separate from Oxidizing Acids (Nitric, Chromic) and Strong Bases (Sodium Hydroxide) to prevent exothermic polymerization or oxidation.

Disposal Decision Tree (Graphviz)

WasteSegregation cluster_warning CRITICAL EXCLUSION Start Waste Generation: 3-(2-Formylphenyl)-5-methoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPath Pack in HDPE/Glass Jar Label: 'Hazardous Waste - Organic Solid' Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (Acetone, MeOH, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous (Basic Extraction) SolventCheck->Aqueous DisposeNonHalo Stream A: Non-Halogenated Organic (High BTU Incineration) NonHalo->DisposeNonHalo DisposeHalo Stream B: Halogenated Organic (Incineration w/ Scrubber) Halo->DisposeHalo DisposeAq Stream C: Aqueous Toxic (Precipitation/Treatment) Aqueous->DisposeAq Exclude DO NOT MIX WITH: - Nitric Acid - Peroxides - Strong Bases

Caption: Logical flow for segregating waste streams based on physical state and solvent carrier. Red nodes indicate high-alert pathways.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal (Surplus Substance)

Best for: Expired pure compound, contaminated weighing boats, filter paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(2-Formylphenyl)-5-methoxybenzoic acid" (95%+).[1][2]

    • Hazard Check: Irritant, Combustible.

  • Packing: Double-bag the solid in a clear zip-lock bag before placing it in the secondary container to prevent dust inhalation upon opening.

  • Final Disposal: Transfer to EHS for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Best for: HPLC waste, mother liquors, washing solvents.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the main waste drum.[1][2] This prevents drum corrosion.

    • Caution: Evolution of CO₂ gas will occur. Perform in a fume hood.

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous acid into a steel solvent drum).

  • Transfer: Pour into the "Organic Solvents" carboy using a funnel.

  • Rinsing: Rinse the original flask with Acetone (3x) and add rinsate to the same waste container.

Protocol C: Spill Cleanup (Immediate Response)

Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear Nitrile gloves (double layer), safety goggles, and a lab coat. Use a dust mask (N95) if powder is airborne.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1][2] Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust for aldehyde spills.[1][2]

  • Decontaminate: Scrub the surface with a mild soap solution (biphenyls are oily) followed by water.

  • Verify: Check surface pH with litmus paper to ensure no acid residue remains.[1][2]

Regulatory & Compliance Data

ParameterSpecificationNotes
RCRA Code (US) Not Listed (P/U List)Classify as D001 (Ignitable) if in flammable solvent, or Characteristic waste.[1][2]
EPA Waste ID General OrganicDispose via Fuel Blending (High BTU).
DOT Shipping Not Regulated (Solid)If dissolved in solvent, follow solvent regulations (e.g., UN 1993).
TSCA Status R&D ExemptionLikely not on public inventory; treat as "New Chemical Substance".[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Formyl-5-methoxybenzoic acid (Structural Analog). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[2][6] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3-(2-Formylphenyl)-5-methoxybenzoic acid

Hazard Assessment: An Inference-Based Approach The structure of 3-(2-Formylphenyl)-5-methoxybenzoic acid suggests a hazard profile combining the characteristics of both aromatic aldehydes and carboxylic acids. Aromatic A...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Inference-Based Approach

The structure of 3-(2-Formylphenyl)-5-methoxybenzoic acid suggests a hazard profile combining the characteristics of both aromatic aldehydes and carboxylic acids.

  • Aromatic Aldehydes : This class of compounds can cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Some aldehydes are known sensitizers, meaning repeated contact may lead to allergic reactions.[4][5] While aromatic aldehydes are generally less acutely toxic than their low molecular weight aliphatic counterparts, they should still be handled with care.[7] Inhalation of vapors or dust should be minimized.[4]

  • Carboxylic Acids : These are known to be corrosive or irritating to skin and eyes.[8][9] If the compound is a powder, inhalation of dust can lead to respiratory irritation.[10][11][12]

Given these properties, 3-(2-Formylphenyl)-5-methoxybenzoic acid, which is likely a solid powder at room temperature, should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if swallowed.[11]

Core Principles of Protection: The Hierarchy of Controls

Before relying on PPE, which is the last line of defense, it is crucial to implement engineering and administrative controls.[13]

  • Engineering Controls : The primary engineering control for handling this powdered chemical is a certified chemical fume hood.[8][14] This will minimize inhalation of any dust or potential vapors.

  • Administrative Controls : Your institution must have a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[1][2][3] This plan will outline standard operating procedures (SOPs) for handling hazardous chemicals. All personnel must be trained on these procedures.[1][3]

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[15][16]

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes.[8][17] A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[15][18]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Hands are most likely to come into direct contact with the chemical.[16] Nitrile or neoprene gloves offer good resistance to a range of chemicals.[15][17] Always check the manufacturer's compatibility chart if available. Gloves should be inspected for any signs of degradation or punctures before use and disposed of immediately after handling the chemical.[19]
Body Protection Laboratory Coat and/or Chemical-Resistant ApronA laboratory coat protects the skin and personal clothing from contamination.[8][18] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[18]
Respiratory Protection NIOSH-Approved Respirator (as needed)For most small-scale laboratory work within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating significant airborne dust (e.g., when weighing out large quantities), a NIOSH-approved respirator with a particulate filter should be used.[19] The specific type of respirator will depend on the exposure assessment.
Foot Protection Closed-Toed ShoesTo protect the feet from spills, closed-toed shoes made of a non-porous material are mandatory in a laboratory setting.[19]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 3-(2-Formylphenyl)-5-methoxybenzoic acid.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[18]

    • Assemble all necessary equipment and reagents before starting.

    • Don the required PPE as outlined in the table above.

  • Handling the Chemical :

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[8]

    • When weighing the powder, use a spatula and handle it gently to avoid creating airborne dust.

    • Keep the container of the chemical closed when not in use.[20]

  • Post-Handling and Decontamination :

    • After handling, decontaminate the work surface with an appropriate solvent and then soap and water.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[10]

  • Spill and Emergency Procedures :

    • Small Spills : For a small spill contained within the fume hood, carefully sweep up the solid material, trying to minimize dust generation. Place it in a labeled hazardous waste container. Clean the area with an appropriate solvent.

    • Large Spills : In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

    • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][21][22]

    • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[10][12][22]

Waste Disposal

All waste materials, including contaminated gloves, weighing paper, and the chemical itself, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] The waste container must be clearly labeled with the full chemical name.

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 3-(2-Formylphenyl)-5-methoxybenzoic acid.

Safe Handling Workflow for 3-(2-Formylphenyl)-5-methoxybenzoic acid cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review Chemical Hazards (Aromatic Aldehyde & Carboxylic Acid) B Verify Engineering Controls (Fume Hood, Eyewash/Shower) A->B C Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Work Inside Fume Hood C->D E Handle Powder Gently to Minimize Dust D->E F Keep Container Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Contaminated PPE in Hazardous Waste G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Small Spill: Clean up with appropriate kit J->K Small L Large Spill: Evacuate & Alert Safety Officer J->L Large M Personal Exposure: Use Eyewash/Shower & Seek Medical Attention J->M Exposure

Sources

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